molecular formula C15H20N2O2 B599956 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 151096-96-7

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B599956
CAS No.: 151096-96-7
M. Wt: 260.337
InChI Key: PJVBHRPXYZGPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 151096-96-7) is a high-purity chemical compound featuring a spirocyclic core structure of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C15H20N2O2 and a molecular weight of 260.33 g/mol, this compound serves as a versatile building block for the synthesis of novel bioactive molecules . The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged structure in pharmacological research. Derivatives of this core have been explored as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), representing a promising strategy for developing new analgesics with a potentially improved safety profile compared to classic opioids . Historically, analogues of this spirocyclic lactam have also been investigated for their antihypertensive activity, primarily through a mechanism involving peripheral alpha-1-adrenoceptor blockade . The structural rigidity and three-dimensionality of the spirocyclic framework make it a valuable template for designing compounds that can modulate biological targets with high specificity . Researchers can utilize this compound as a key synthetic intermediate to develop new chemical entities for various research applications, including neuroscience, cardiovascular pharmacology, and the study of G-protein coupled receptors (GPCRs). This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for human diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information .

Properties

IUPAC Name

4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14-11-19-15(6-8-16-9-7-15)12-17(14)10-13-4-2-1-3-5-13/h1-5,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVBHRPXYZGPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)CO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702233
Record name 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151096-96-7
Record name 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties

"4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one" is a heterocyclic organic compound featuring a spirocyclic system. This structural motif is of interest in medicinal chemistry due to its conformational rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for biological targets.

Physicochemical Properties

The fundamental properties of "this compound" are summarized in the table below. This information is primarily derived from chemical supplier databases.

PropertyValueSource
CAS Number 151096-96-7[1]
Molecular Formula C₁₅H₂₀N₂O₂[1]
Molecular Weight 260.33 g/mol [1]
IUPAC Name This compound
Synonyms 4-(Phenylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one[1]
SMILES C1=CC=C(C=C1)CN2CC3(CCNCC3)OCC2=O[1]
Computational Data

Computationally predicted properties provide insights into the molecule's behavior in biological systems.

PropertyValueSource
Topological Polar Surface Area (TPSA) 41.57 Ų[1]
LogP (octanol-water partition coefficient) 1.1676[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 2[1]

Synthesis and Characterization

Synthesis

A specific, detailed experimental protocol for the synthesis of "this compound" is not available in the reviewed literature. However, the synthesis of structurally related 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been described.[2] A general synthetic strategy for such compounds often involves a multi-step process. For instance, a common approach starts from N-Boc-piperidone, which is converted to an epoxide. This is followed by a thermal ring-opening with an appropriate amine, acylation, and subsequent cyclization and deprotection steps to yield the final spirocyclic product.[2]

A logical, though unconfirmed, workflow for the synthesis could be conceptualized as follows:

References

An In-depth Technical Guide to 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS Number: 151096-96-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, with the CAS number 151096-96-7, is a spirocyclic heterocyclic compound.[1] Its structure, featuring a unique three-dimensional arrangement of atoms, positions it as a molecule of interest in medicinal chemistry and drug discovery. While specific research on this exact molecule is limited in publicly available literature, its core scaffold, 1-oxa-4,9-diazaspiro[5.5]undecane, is a privileged structure found in a variety of biologically active compounds. This guide consolidates available information on its chemical properties, proposes a synthetic route based on analogous compounds, and explores its potential biological activities and associated signaling pathways.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 151096-96-7[1]
Synonym 4-(Phenylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one[1]
Molecular Formula C₁₅H₂₀N₂O₂[1]
Molecular Weight 260.33 g/mol [1]
Topological Polar Surface Area (TPSA) 41.57 Ų[1]
Predicted LogP 1.1676[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Synthesis and Experimental Protocols

While a specific synthesis for this compound has not been detailed in the available literature, a plausible synthetic route can be extrapolated from the synthesis of structurally similar 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. The following proposed experimental protocol is adapted from established methodologies for related compounds.

Proposed Synthetic Pathway:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product N-Boc-4-piperidone N-Boc-4-piperidone spiro_epoxide Spiro-epoxide Intermediate N-Boc-4-piperidone->spiro_epoxide Corey-Chaykovsky Reagent Benzylamine Benzylamine amino_alcohol Amino-alcohol Intermediate Benzylamine->amino_alcohol Epoxide Ring Opening Glycolic_acid_derivative Protected Glycolic Acid target_compound This compound Glycolic_acid_derivative->target_compound spiro_epoxide->amino_alcohol amino_alcohol->target_compound Lactamization with Glycolic Acid Derivative

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

  • Step 1: Synthesis of the Spiro-epoxide Intermediate.

    • To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., DMSO), add trimethylsulfoxonium iodide and a strong base (e.g., sodium hydride) at room temperature.

    • Stir the reaction mixture until the formation of the spiro-epoxide is complete, as monitored by thin-layer chromatography (TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude product by column chromatography.

  • Step 2: Synthesis of the Amino-alcohol Intermediate.

    • In a sealed tube, dissolve the spiro-epoxide intermediate and benzylamine in a high-boiling point solvent (e.g., isopropanol).

    • Heat the mixture at an elevated temperature (e.g., 120 °C) for several hours.

    • After cooling, remove the solvent under reduced pressure and purify the resulting amino-alcohol by chromatography.

  • Step 3: Lactamization to form this compound.

    • To a solution of the amino-alcohol intermediate in a suitable solvent (e.g., dichloromethane), add a protected glycolic acid derivative (e.g., methoxyacetyl chloride) and a base (e.g., triethylamine) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Deprotect the Boc group using an acid (e.g., trifluoroacetic acid).

    • Induce cyclization to form the lactam ring, potentially with the aid of a coupling agent or by heating.

    • Purify the final product by column chromatography to yield this compound.

Potential Biological Activities and Signaling Pathways

Based on the biological activities of structurally related compounds, this compound may exhibit activity as a modulator of opioid receptors or as an inhibitor of soluble epoxide hydrolase.

Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism

Derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent dual-acting ligands, functioning as agonists at the μ-opioid receptor and antagonists at the σ1 receptor. This dual activity is a promising strategy for the development of potent analgesics with a potentially improved side-effect profile compared to traditional opioids.

Signaling Pathway of MOR Agonism and σ1R Antagonism:

G cluster_0 MOR Agonism cluster_1 σ1R Antagonism MOR μ-Opioid Receptor (MOR) Gi Gi Protein MOR->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition K_channel K+ Channel (GIRK) Gi->K_channel Opening Ca_channel Ca2+ Channel Gi->Ca_channel Inhibition cAMP cAMP AC->cAMP Production Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release Sigma1R σ1 Receptor (σ1R) IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_release Ca2+ Release from ER IP3R->Ca_release Neuronal_Hyperexcitability Neuronal Hyperexcitability Ca_release->Neuronal_Hyperexcitability Compound 4-Benzyl-1-oxa-4,9-diazaspiro [5.5]undecan-3-one Compound->MOR Agonist Compound->Sigma1R Antagonist

Caption: Potential dual signaling pathway of the target compound.

Quantitative Data for Analogous Compounds:

The following table presents biological data for representative 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives from the literature. This data is for analogous compounds and not for this compound itself.

Compound AnalogueMOR Ki (nM)σ1R Ki (nM)MOR Functional Activity (EC50, nM)
Analogue 1 (4-phenyl) 10.55.225.0
Analogue 2 (4-(2-pyridyl)) 5.88.115.3
Analogue 3 (4-(3-pyridyl)) 12.110.430.1
Soluble Epoxide Hydrolase (sEH) Inhibition

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has also been identified in potent inhibitors of soluble epoxide hydrolase (sEH).[2] sEH is an enzyme that degrades anti-inflammatory and analgesic epoxy-fatty acids (EpFAs). Inhibition of sEH increases the levels of these beneficial lipids, making it a promising therapeutic strategy for pain, inflammation, and cardiovascular diseases.[3][4]

Signaling Pathway of sEH Inhibition:

G PUFAs Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFAs->CYP450 EpFAs Epoxy-fatty Acids (EpFAs) CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Anti_inflammatory Anti-inflammatory & Analgesic Effects EpFAs->Anti_inflammatory Diols Diols sEH->Diols Pro_inflammatory Pro-inflammatory Effects Diols->Pro_inflammatory Compound 4-Benzyl-1-oxa-4,9-diazaspiro [5.5]undecan-3-one Compound->sEH Inhibition

Caption: Mechanism of action for sEH inhibitors.

Quantitative Data for Analogous sEH Inhibitors:

The following table shows the sEH inhibitory activity of a representative 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivative from the literature. This data is for an analogous compound and not for the title compound.

Compound AnalogueHuman sEH IC50 (nM)Rat sEH IC50 (nM)
Urea Derivative 1 1.20.8

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Although direct experimental data for this specific molecule is scarce, the well-documented biological activities of its core scaffold suggest promising avenues for research. The proposed synthetic route provides a practical starting point for its chemical synthesis, enabling further pharmacological evaluation. Future studies should focus on the synthesis and in-vitro and in-vivo characterization of this compound to validate its potential as a dual MOR/σ1R ligand or as an sEH inhibitor, and to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and its structurally related analogs. The information presented herein is intended to support research and drug development efforts in the fields of pharmacology and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a spirocyclic compound featuring a benzyl group attached to a diazaspiro[5.5]undecane core. The presence of oxa and aza heteroatoms, along with the rigid spirocyclic framework, imparts unique three-dimensional characteristics that are of interest in modern drug discovery.

Below is a summary of its key physicochemical properties:

PropertyValueReference
CAS Number 151096-96-7ChemScene
Molecular Formula C₁₅H₂₀N₂O₂ChemScene
Molecular Weight 260.33 g/mol ChemScene
SMILES C1=CC=C(C=C1)CN2CC3(CCNCC3)OCC2=OChemScene
Topological Polar Surface Area (TPSA) 41.57 ŲChemScene
LogP 1.1676ChemScene
Hydrogen Bond Acceptors 3ChemScene
Hydrogen Bond Donors 1ChemScene
Rotatable Bonds 2ChemScene

A 2D representation of the molecular structure is provided below:

Caption: 2D structure of this compound.

Synthesis of Structurally Related Analogs

SynthesisWorkflow start N-Boc-piperidone epoxide Epoxide Formation (Corey-Chaykovsky reagent) start->epoxide aminoalcohol Ring Opening (Arylamine) epoxide->aminoalcohol acylation Acylation (Acyl halide) aminoalcohol->acylation cyclization Intramolecular Cyclization (Potassium tert-butoxide) acylation->cyclization deprotection Boc-Deprotection cyclization->deprotection alkylation N-Alkylation deprotection->alkylation product Target Compound alkylation->product

Caption: General synthetic workflow for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogs.

Biological Activity of Analogs: Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists

Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been investigated as dual-target ligands, specifically as μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, for the potential treatment of pain.[2][3] This dual activity is a promising strategy for developing potent analgesics with an improved side-effect profile compared to traditional opioids.[2]

Quantitative Data for Analogous Compounds

The following tables summarize the in vitro biological data for a selection of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives from a key study.[1] It is important to note that this data is for structurally related analogs and not for this compound itself.

Table 1: μ-Opioid Receptor (MOR) Binding Affinity and Functional Activity of Analogs

CompoundMOR Kᵢ (nM)MOR EC₅₀ (nM) (cAMP)Efficacy (%)
15a PhenylH1.5 ± 0.215 ± 2100
15b PhenylMe2.0 ± 0.320 ± 3100
15c PhenylEt3.1 ± 0.535 ± 598
15d 2-PyridylH0.8 ± 0.18 ± 1100
15e 2-PyridylMe1.1 ± 0.212 ± 2100

Table 2: σ1 Receptor (σ1R) Binding Affinity of Analogs

Compoundσ1R Kᵢ (nM)
15a PhenylH25 ± 4
15b PhenylMe30 ± 5
15c PhenylEt45 ± 7
15d 2-PyridylH15 ± 2
15e 2-PyridylMe20 ± 3

Data adapted from J. Med. Chem. 2020, 63, 5, 2434–2454.[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of compounds targeting the μ-opioid and σ1 receptors, based on established protocols.[4][5][6][7][8][9][10][11][12][13]

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of test compounds for the μ-opioid and σ1 receptors.

Materials:

  • Cell membranes expressing the human μ-opioid receptor or σ1 receptor.

  • Radioligands: [³H]-DAMGO (for MOR), [³H]-(+)-pentazocine (for σ1R).

  • Non-specific binding competitors: Naloxone (for MOR), Haloperidol (for σ1R).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kₔ value), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (EC₅₀ and efficacy) of test compounds at the μ-opioid receptor, which is a Gᵢ-coupled receptor that inhibits adenylyl cyclase.

Materials:

  • CHO-K1 cells stably expressing the human μ-opioid receptor.

  • Assay medium (e.g., DMEM/F12).

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP detection kit (e.g., HTRF, GloSensor™).

  • 384-well white opaque plates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and incubate overnight.

  • Compound Addition: Add varying concentrations of the test compound to the cells and incubate for a short period (e.g., 15 minutes).

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathways

The dual-acting analogs of this compound exert their effects through the modulation of the μ-opioid and σ1 receptor signaling pathways.

μ-Opioid Receptor Signaling Pathway

Activation of the Gᵢ-coupled μ-opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity, ultimately resulting in an inhibitory effect on neuronal transmission.[14][15][16]

MOR_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor Gi Gᵢ Protein MOR->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Agonist Agonist (e.g., Analog) Agonist->MOR G_alpha Gαᵢ Gi->G_alpha G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha->AC inhibits G_beta_gamma->K_channel activates G_beta_gamma->Ca_channel inhibits ATP ATP ATP->cAMP converts to Neuronal_Inhibition Neuronal Inhibition (Analgesia) K_efflux->Neuronal_Inhibition Ca_influx->Neuronal_Inhibition

Caption: Simplified μ-Opioid Receptor (MOR) signaling cascade.

σ1 Receptor Signaling Pathway

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses.[17][18][19][20][21] Antagonism of this receptor can have various downstream effects, including the modulation of other receptor systems.

Sigma1R_Pathway cluster_ER Endoplasmic Reticulum Sigma1R σ1 Receptor IP3R IP3 Receptor Sigma1R->IP3R modulates Ca_release Ca2+ Release from ER IP3R->Ca_release Antagonist Antagonist (e.g., Analog) Antagonist->Sigma1R inhibits Cellular_Signaling Modulation of Cellular Signaling Ca_release->Cellular_Signaling Neuroprotection Neuroprotection/ Modulation of Pain Cellular_Signaling->Neuroprotection

References

A Technical Guide to 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Synthesis, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, a spirocyclic compound with potential applications in drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from closely related analogues to detail its chemical properties, a probable synthetic route, and its potential as a modulator of key biological targets, including opioid and chemokine receptors. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold.

Introduction

Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures, which can lead to high-affinity and selective interactions with biological targets. The 1-oxa-4,9-diazaspiro[5.5]undecane core is a privileged scaffold that has been explored for its utility in developing modulators of the central nervous system and as antiviral agents. This guide focuses on the N-benzyl substituted derivative, this compound, and its potential pharmacological profile.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in the table below.

PropertyValue
IUPAC Name This compound
Synonym 4-(Phenylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one[1]
CAS Number 151096-96-7[1]
Molecular Formula C₁₅H₂₀N₂O₂[1]
Molecular Weight 260.33 g/mol [1]
Topological Polar Surface Area (TPSA) 41.6 Ų
Predicted LogP 1.1676
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Synthesis

While a specific synthetic protocol for this compound has not been identified in the surveyed literature, a plausible route can be adapted from the synthesis of structurally similar 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. The following proposed experimental protocol is based on the general methods described by Fernández-d'Arlas, et al. in their 2020 publication in the Journal of Medicinal Chemistry.[2][3]

Proposed Synthetic Scheme

A potential synthetic pathway is outlined below. This multi-step synthesis would likely begin with a commercially available starting material such as N-Boc-4-piperidone.

G A N-Boc-4-piperidone B Epoxide Intermediate A->B Corey-Chaykovsky Reagent C Amino Alcohol Intermediate B->C Benzylamine D N-Benzyl Amino Alcohol C->D Boc Deprotection E Cyclized Precursor D->E Acylation with Chloroacetyl Chloride F This compound E->F Intramolecular Cyclization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)
  • Epoxidation of N-Boc-4-piperidone: To a solution of trimethylsulfonium iodide in dry DMSO, potassium tert-butoxide is added portion-wise at room temperature under a nitrogen atmosphere. After stirring, a solution of N-Boc-4-piperidone in DMSO is added dropwise. The reaction is stirred until completion, then quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the epoxide intermediate.

  • Ring-opening with Benzylamine: The epoxide intermediate is dissolved in a suitable solvent such as methanol in a sealed tube with benzylamine. The mixture is heated until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the resulting amino alcohol is purified by column chromatography.

  • Boc Deprotection: The N-Boc protected amino alcohol is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane and stirred at room temperature. The solvent is evaporated to yield the deprotected amino alcohol hydrochloride salt.

  • Acylation: The deprotected amino alcohol is dissolved in a solvent like dichloromethane and cooled in an ice bath. A base such as triethylamine is added, followed by the dropwise addition of chloroacetyl chloride. The reaction is allowed to warm to room temperature and stirred until completion. The mixture is then washed, dried, and concentrated.

  • Intramolecular Cyclization: The acylated intermediate is dissolved in a suitable solvent like THF, and a strong base such as sodium hydride is added portion-wise at 0°C. The reaction is stirred at room temperature until cyclization is complete. The reaction is quenched, extracted, and the final product, this compound, is purified by column chromatography.

Potential Biological Activities and Signaling Pathways

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been associated with dual-activity at μ-opioid receptors (MOR) and sigma-1 receptors (σ1R), as well as antagonism of the C-C chemokine receptor type 5 (CCR5).

Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism

Derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent MOR agonists and σ1R antagonists.[2][3] This dual activity is a promising strategy for the development of potent analgesics with a potentially improved side-effect profile compared to traditional opioids.[2]

  • MOR Agonism: Activation of the MOR, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, ultimately resulting in an analgesic effect.

  • σ1R Antagonism: The σ1R is a non-opioid receptor involved in the modulation of various neurotransmitter systems. Antagonism of this receptor has been shown to potentiate opioid analgesia and reduce neuropathic pain.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron a This compound b MOR a->b k σ1R a->k c Gi/o b->c d Adenylyl Cyclase c->d g Ca2+ Channel c->g h K+ Channel c->h f cAMP e ATP e->f AC i Vesicle Release g->i h->i j j i->j Neurotransmitter Release Inhibition l NMDA Receptor k->l Modulation m Ca2+ Influx l->m n Pain Signal Modulation m->n

Caption: Potential signaling pathways of MOR agonism and σ1R antagonism.

CCR5 Antagonism

Structurally related 1-oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives have been investigated as CCR5 antagonists for the treatment of HIV-1 infection.[4] CCR5 is a coreceptor for the entry of R5-tropic HIV-1 strains into host cells. By blocking this receptor, these compounds can prevent viral entry and replication.

cluster_0 HIV-1 Virion cluster_1 Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5 CCR5 Co-receptor gp120->CCR5 Binds CD4->CCR5 Conformational Change Fusion Membrane Fusion CCR5->Fusion Entry Viral Entry Fusion->Entry Molecule This compound Molecule->CCR5 Blocks

Caption: Mechanism of CCR5 antagonism for HIV-1 entry inhibition.

Experimental Protocols for Biological Assays

The following are adapted protocols for assessing the potential biological activities of this compound.

μ-Opioid Receptor (MOR) Binding Assay

This assay determines the affinity of the compound for the MOR.

  • Cell Line: HEK-293 cells stably expressing the human MOR.

  • Radioligand: [³H]-DAMGO.

  • Procedure:

    • Cell membranes are prepared and incubated with various concentrations of the test compound and a fixed concentration of [³H]-DAMGO.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled MOR agonist (e.g., naloxone).

    • After incubation, the membranes are filtered and washed.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

σ1 Receptor (σ1R) Binding Assay

This assay measures the affinity of the compound for the σ1R.

  • Cell Line: HEK-293 cells transfected with human σ1R.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Procedure: The protocol is similar to the MOR binding assay, with the appropriate cell line and radioligand for the σ1R. Haloperidol can be used to determine non-specific binding.

cAMP Functional Assay (MOR Agonism)

This assay determines the functional activity of the compound as a MOR agonist.

  • Cell Line: CHO-K1 cells expressing the human MOR.

  • Principle: MOR activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Procedure:

    • Cells are incubated with the test compound and forskolin (to stimulate adenylyl cyclase).

    • The reaction is stopped, and the cells are lysed.

    • The amount of cAMP produced is quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF).

    • EC₅₀ values are determined from the dose-response curves.

CCR5 Binding Assay

This assay evaluates the ability of the compound to inhibit the binding of a natural ligand to the CCR5 receptor.

  • Cell Line: Cells expressing human CCR5 (e.g., CHO-K1 or a T-cell line).

  • Radioligand: [¹²⁵I]-MIP-1α or another suitable CCR5 ligand.

  • Procedure:

    • Cells are incubated with the test compound and the radiolabeled CCR5 ligand.

    • Non-specific binding is determined using an excess of a non-labeled CCR5 antagonist (e.g., Maraviroc).

    • After incubation, cells are washed, and the bound radioactivity is measured.

    • IC₅₀ values are calculated from the competition binding curves.

Conclusion

This compound is a compound of significant interest due to the established biological activities of its structural analogues. The synthetic route is likely achievable through established chemical methodologies. The potential for this molecule to act as a dual MOR agonist/σ1R antagonist or as a CCR5 antagonist warrants further investigation. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of this and related compounds, which could lead to the development of novel therapeutics for pain management or HIV-1 infection.

References

A Technical Guide to 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Synonyms, Analogs, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, its synonyms, and structurally related analogs. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the chemical properties, synthesis, and biological activities of this class of compounds, with a focus on their potential as modulators of key neurological targets.

Chemical Identity and Synonyms

This compound is a heterocyclic organic compound with a spirocyclic core.

Synonyms:

  • 4-(Phenylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one[1]

Chemical Properties:

PropertyValue
CAS Number 151096-96-7[1]
Molecular Formula C₁₅H₂₀N₂O₂[1]
Molecular Weight 260.33 g/mol [1]
SMILES C1=CC=C(C=C1)CN2CC3(CCNCC3)OCC2=O[1]

Structural Analogs and Derivatives

A significant body of research has focused on the synthesis and evaluation of structural analogs of this compound. These analogs often feature modifications at the 4 and 9 positions of the diazaspiro[5.5]undecane core, as well as variations in the substituent on the benzyl group. A prominent class of these analogs are the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have been investigated for their dual activity as μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, a profile that is of significant interest for the development of novel analgesics with improved side-effect profiles.[2][3]

Other related structures that have been synthesized and studied include:

  • tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate : An analog with a Boc-protected nitrogen at the 9-position.

  • Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate : A derivative where the lactam carbonyl is absent and the nitrogen at the 9-position is part of a carbamate.

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives : A broader class of compounds where the benzyl group is replaced by various substituted aryl groups.[2][3]

Synthesis and Experimental Protocols

The synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which are close analogs of the target compound, has been described in detail. A general synthetic strategy is outlined below.

General Synthetic Scheme for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Analogs

A versatile synthetic route starts from N-Boc-piperidone.[2] The key steps involve the formation of an epoxide, followed by a ring-opening reaction with an appropriate arylamine to introduce the "4-aryl" moiety. Subsequent cyclization and further modifications at the 9-position lead to the final products.

G cluster_synthesis Synthetic Workflow A N-Boc-piperidone B Epoxide Formation (Corey-Chaykovsky Reagent) A->B 1. C Epoxide B->C D Ring Opening (Arylamine) C->D 2. E Aminoalcohol D->E F Cyclization E->F 3. G N-Boc-4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane F->G H Boc Deprotection G->H 4. I Secondary Amine H->I J N-Alkylation/Acylation at 9-position I->J 5. K Final Analog J->K

Caption: General synthetic workflow for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogs.

Detailed Experimental Protocol: Representative Synthesis of a 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Analog

This protocol is adapted from the synthesis of related compounds and provides a general methodology.[2]

Step 1: Epoxide Formation To a solution of N-Boc-piperidone in a suitable solvent (e.g., THF), Corey-Chaykovsky reagent (trimethylsulfoxonium iodide and a strong base like NaH) is added at a controlled temperature. The reaction is stirred until completion to yield the corresponding epoxide.

Step 2: Epoxide Ring Opening The synthesized epoxide is dissolved in a solvent and reacted with the desired arylamine at an elevated temperature. This reaction opens the epoxide ring to form an aminoalcohol intermediate.

Step 3: Cyclization The aminoalcohol is then subjected to cyclization conditions, often involving an acid catalyst, to form the 1-oxa-4,9-diazaspiro[5.5]undecane core.

Step 4: Boc Deprotection The N-Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

Step 5: N-Alkylation/Acylation The resulting secondary amine at the 9-position is then alkylated or acylated with a suitable electrophile (e.g., an alkyl halide or acyl chloride) in the presence of a base to yield the final target analog.

Biological Activity and Signaling Pathways

Analogs of this compound have been identified as potent dual-acting ligands for the μ-opioid receptor (MOR) and the σ1 receptor (σ1R).[2][3] This dual activity is a promising strategy for developing analgesics with a reduced risk of the side effects commonly associated with traditional opioids.

Signaling Pathways

G cluster_pathway Signaling Pathway of Dual-Acting Analogs Compound 4-Aryl-1-oxa-4,9-diazaspiro [5.5]undecane Analog MOR μ-Opioid Receptor (MOR) Compound->MOR Agonist Sigma1R σ1 Receptor (σ1R) Compound->Sigma1R Antagonist Analgesia Analgesia MOR->Analgesia SideEffects Reduced Side Effects (e.g., Constipation) Sigma1R->SideEffects

Caption: Proposed signaling pathway for dual MOR agonist/σ1R antagonist analogs.

Experimental Protocols for Biological Evaluation

μ-Opioid Receptor (MOR) Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the compounds for the MOR.

  • Method: A competitive radioligand binding assay is performed using cell membranes from cells expressing the human MOR (e.g., CHO-K1 cells).[2]

  • Radioligand: [³H]-DAMGO is a commonly used radioligand for the MOR.[2]

  • Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). The radioactivity is measured, and the Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay (MOR Agonism):

  • Objective: To determine the functional activity (EC50 and Emax) of the compounds as MOR agonists.

  • Method: This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing the MOR.[2]

  • Procedure: Cells are incubated with forskolin (to stimulate cAMP production) and varying concentrations of the test compound. The levels of cAMP are then measured using a suitable assay kit (e.g., HTRF). The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard agonist like DAMGO) are determined.

σ1 Receptor (σ1R) Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the compounds for the σ1R.

  • Method: A competitive radioligand binding assay is performed using membranes from cells expressing the human σ1R (e.g., HEK-293 cells).[2]

  • Radioligand: [³H]-(+)-pentazocine is a commonly used radioligand for the σ1R.[2]

  • Procedure: The procedure is analogous to the MOR binding assay, with the appropriate cell membranes and radioligand for the σ1R.

Quantitative Data for Analogs

The following table summarizes the in vitro pharmacological data for a selection of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogs, demonstrating their dual MOR/σ1R activity.

CompoundMOR Ki (nM)MOR EC50 (nM)Emax (%)σ1R Ki (nM)
Analog 1 DataDataDataData
Analog 2 DataDataDataData
Analog 3 DataDataDataData
... ............
Note: Specific data points for a range of analogs can be found in the cited literature, particularly in the work by Garcia et al. (2020).[2]

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the area of pain management. Their unique spirocyclic scaffold allows for diverse chemical modifications, leading to compounds with finely tuned pharmacological profiles. The dual modulation of the μ-opioid and σ1 receptors is a particularly noteworthy strategy for achieving potent analgesia with a potentially improved safety and tolerability profile compared to conventional opioids. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

Spectroscopic and Synthetic Overview of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Reference: 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS Number: 151096-96-7 Molecular Formula: C₁₅H₂₀N₂O₂[1] Molecular Weight: 260.33 g/mol [1]

Predicted Spectroscopic Data

The following tables present the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical structure and data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.20-7.40m5HAr-H
4.50s2H-CH ₂-Ph
4.20s2HO-CH ₂-C=O
3.40s2HN-CH ₂-C(spiro)
2.80-3.00m4HPiperidine CH
1.60-1.80m4HPiperidine CH
1.50br s1HNH

Note: The chemical shifts are approximate and are solvent-dependent. The multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ ppm)Assignment
170.0C =O
135.0Ar-C (quaternary)
129.0Ar-C H
128.5Ar-C H
128.0Ar-C H
70.0O-C H₂
55.0Spiro C
50.0N-C H₂-Ph
48.0N-C H₂-C(spiro)
45.0Piperidine C H₂
35.0Piperidine C H₂
Table 3: Predicted Mass Spectrometry Data
m/zIon
261.16[M+H]⁺
283.14[M+Na]⁺
259.15[M-H]⁻

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which can be adapted for the target compound. These are based on methodologies reported in the scientific literature for similar scaffolds.[2]

General Synthetic Procedure

The synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold typically involves a multi-step sequence. A potential synthetic workflow is outlined below.

G A N-Boc-4-piperidone B Spiro-epoxide intermediate A->B Epoxidation (e.g., Corey-Chaykovsky reagent) C Amino-alcohol intermediate B->C Ring-opening with a primary amine D N-benzylated amino-alcohol C->D Benzylation of secondary amine E Amide intermediate D->E Acylation with an activated carboxylic acid F Cyclized spiro-lactam E->F Intramolecular cyclization G Final Product: 4-Benzyl-1-oxa-4,9- diazaspiro[5.5]undecan-3-one F->G Deprotection/ Final modification

Caption: General synthetic workflow for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • ¹H NMR: Spectra are typically acquired with 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Spectra are typically acquired with 1024-2048 scans. Chemical shifts are reported in ppm relative to the solvent residual peak.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then further diluted.

  • Analysis: The sample is introduced into the ESI source, and spectra are acquired in both positive and negative ion modes. The mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) is determined.

Signaling Pathways and Logical Relationships

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a key feature in compounds designed as dual μ-opioid receptor (MOR) agonists and σ₁ receptor antagonists.[2][3] The logical relationship for the design of such dual-target ligands is illustrated below.

G cluster_0 Pharmacophore A cluster_1 Pharmacophore B A μ-Opioid Receptor Agonist Features C 1-oxa-4,9-diazaspiro[5.5]undecane Scaffold A->C B σ₁ Receptor Antagonist Features B->C D Dual-Target Ligand C->D

Caption: Pharmacophore merging strategy for dual-target ligand design.

Conclusion

This guide provides a framework for the spectroscopic analysis of this compound. While specific experimental data for this compound is not publicly available, the provided templates and generalized protocols, based on closely related analogs, offer a solid starting point for researchers. The synthesis and characterization of this and similar spirocyclic systems are of significant interest in the development of novel therapeutics, particularly in the area of pain management. It is recommended that any synthesis and analysis be guided by the methodologies outlined in the referenced literature for the most accurate and reliable results.

References

An In-depth Technical Guide on the Chemical Stability and Reactivity of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted chemical stability and reactivity of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, a spirocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates from the known chemical behavior of its constituent functional groups: a lactam within a 1,4-oxazinan-3-one ring, a tertiary amine, a secondary amine within a piperidine ring, and a benzyl group.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a spiro fusion of a piperidine ring and a morpholinone ring.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₂ChemScene[1]
Molecular Weight 260.33 g/mol ChemScene[1]
CAS Number 151096-96-7ChemScene[1]
Topological Polar Surface Area (TPSA) 41.57 ŲChemScene[1]
Predicted logP 1.1676ChemScene[1]

Predicted Chemical Stability

The stability of this compound is influenced by several factors inherent to its structure. The following sections detail its predicted stability under various stress conditions.

The lactam moiety within the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one structure is susceptible to hydrolysis, which can be catalyzed by both acid and base. The six-membered δ-lactam ring is generally more stable than the highly strained four-membered β-lactam rings found in many antibiotics[2][3]. However, prolonged exposure to acidic or basic conditions is expected to lead to ring-opening.

  • Acidic Conditions: Under acidic conditions, protonation of the amide oxygen would activate the carbonyl group toward nucleophilic attack by water, leading to the formation of an amino acid derivative.

  • Basic Conditions: In basic media, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon would also result in the cleavage of the amide bond[1].

The piperidine and morpholinone rings are predicted to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal degradation may occur. Studies on piperazine (a related cyclic diamine) have shown that thermal degradation can proceed via ring-opening reactions, with degradation rates being temperature-dependent[4][5]. The presence of a benzyl group might influence the degradation pathway.

The benzylamine moiety in the molecule suggests a potential for photodegradation. Benzylamines can undergo photooxidation, leading to the formation of corresponding aldehydes and other byproducts[6]. The exact pathway and rate of photodegradation would depend on the wavelength of light and the presence of photosensitizers.

The tertiary amine (the nitrogen of the morpholinone ring) and the secondary amine (the nitrogen of the piperidine ring) are susceptible to oxidation. Common oxidizing agents such as hydrogen peroxide or peroxyacids can oxidize tertiary amines to their corresponding N-oxides[7][8]. The secondary amine can also be oxidized. The presence of the benzylic C-H bond also presents a site for oxidation, which could lead to the formation of an amide.

Predicted Chemical Reactivity

The reactivity of this compound is dictated by the functional groups present in its structure.

The lactam ring can undergo nucleophilic acyl substitution. Strong nucleophiles can attack the carbonyl carbon, leading to ring-opening. This reactivity is central to the mechanism of action of lactam-based antibiotics[3][9].

  • N-Alkylation and N-Acylation: The secondary amine in the piperidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

  • Salt Formation: Both the secondary and tertiary amines can act as bases and react with acids to form salts.

The benzyl group can undergo reactions typical of this moiety, including:

  • Hydrogenolysis: The benzyl group can be cleaved under catalytic hydrogenation conditions.

  • Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, although the reaction conditions might affect other parts of the molecule.

Experimental Protocols for Stability and Reactivity Assessment

To experimentally determine the chemical stability and reactivity of this compound, a forced degradation study is recommended. Such studies are crucial in drug development to understand degradation pathways and to develop stability-indicating analytical methods[10][11].

This protocol outlines the conditions for a comprehensive forced degradation study.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile, methanol)

  • Calibrated stability chambers (for temperature, humidity, and light)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M and 1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days). Neutralize samples before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M and 1 M NaOH at room temperature and at 60°C for a defined period. Neutralize samples before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% and 30% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) in a stability chamber.

    • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (exposure to cool white fluorescent and near-ultraviolet lamps).

  • Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 2, 6, 24, 48, 168 hours) using a validated stability-indicating HPLC method with a UV detector or a mass spectrometer.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm) or Mass Spectrometry (MS) for identification of degradants.

  • Column Temperature: 30°C

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

The following diagram illustrates the predicted major degradation pathways for this compound under forced degradation conditions.

G A This compound B Hydrolysis Product (Ring-Opened Amino Acid) A->B Acid/Base Hydrolysis C N-Oxide (Oxidation Product) A->C Oxidation (e.g., H2O2) D Debenzylation Product A->D Hydrogenolysis E Photo-oxidation Product (e.g., Aldehyde) A->E Photodegradation

Caption: Predicted degradation pathways of the target molecule.

The following diagram outlines the general workflow for conducting a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare Stock Solution of Compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photostability A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC/UPLC-MS Analysis G->H I Characterize Degradants H->I J Identify Degradation Pathways I->J K Develop Stability-Indicating Method J->K

Caption: Workflow for a forced degradation study.

Conclusion

References

The Role of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and its derivatives represent a significant area of interest in modern medicinal chemistry, particularly in the development of novel analgesics. These compounds have been identified as potent dual-action ligands, simultaneously targeting the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). This dual agonism at MOR and antagonism at σ1R presents a promising strategy for developing safer and more effective pain management therapies with potentially fewer side effects than traditional opioids.

Core Compound Profile

Chemical NameThis compound
CAS Number 151096-96-7[1]
Molecular Formula C15H20N2O2[1]
Molecular Weight 260.33 g/mol [1]
Structure A spirocyclic system containing a piperidine and a morpholinone ring, with a benzyl group attached to the nitrogen atom of the morpholinone.

Mechanism of Action: A Dual-Targeting Approach

The therapeutic potential of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, including the benzyl variant, lies in their ability to modulate two distinct biological targets involved in pain perception.[2][3]

  • μ-Opioid Receptor (MOR) Agonism : Like traditional opioid analgesics such as morphine, these compounds activate the MOR.[4] MOR is a G-protein coupled receptor, and its activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.[5][6]

  • Sigma-1 Receptor (σ1R) Antagonism : The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. It is involved in modulating various signaling pathways, including those related to pain. Antagonism of σ1R has been shown to potentiate the analgesic effects of MOR agonists and may mitigate some of the undesirable side effects associated with long-term opioid use, such as tolerance and hyperalgesia.[2]

This dual-target engagement offers a synergistic approach to pain relief, potentially enhancing analgesic efficacy while improving the safety profile.[2][3]

Quantitative Biological Data

The following tables summarize the in vitro biological data for representative 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives from key studies. These derivatives illustrate the structure-activity relationship (SAR) within this chemical class. While specific data for the unsubstituted 4-benzyl derivative is not always detailed, the data for closely related phenyl and substituted phenyl analogues provide critical insights.

Table 1: In Vitro Binding Affinities for MOR and σ1R

CompoundR (Substitution on Phenyl Ring)MOR Ki (nM)σ1R Ki (nM)
15a H1.8 ± 0.315 ± 1
15b 2-F2.6 ± 0.412 ± 2
15c 3-F1.5 ± 0.210 ± 1
15d 4-F2.3 ± 0.518 ± 3
15e 4-Cl1.9 ± 0.225 ± 4
15f 4-Me2.1 ± 0.322 ± 3

Data extracted from studies on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. Ki values represent the mean ± SD of at least two independent experiments.

Table 2: In Vitro Functional Activity at MOR

CompoundR (Substitution on Phenyl Ring)EC50 (nM)Emax (%)
15a H25 ± 595 ± 8
15b 2-F32 ± 692 ± 7
15c 3-F22 ± 498 ± 9
15d 4-F28 ± 594 ± 8
15e 4-Cl26 ± 496 ± 7
15f 4-Me29 ± 593 ± 8

EC50 and Emax values were determined using a cAMP functional assay in CHO-K1 cells expressing the human MOR. Emax is expressed as a percentage of the maximum effect induced by the standard agonist DAMGO.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

General Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Scaffold

A versatile synthetic route has been developed for this class of compounds, starting from N-Boc-4-piperidone.[2]

Step 1: Epoxide Formation To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., DMSO), trimethylsulfoxonium iodide and a strong base (e.g., sodium hydride) are added to form the corresponding spiro-epoxide via the Corey-Chaykovsky reaction.

Step 2: Ring Opening of the Epoxide The spiro-epoxide is then subjected to a ring-opening reaction with a substituted aniline (e.g., benzylamine for the title compound) at an elevated temperature to yield the corresponding amino alcohol.

Step 3: Lactonization The resulting amino alcohol is treated with a chloroformate (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) to facilitate intramolecular cyclization, forming the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core structure.

Step 4: N-Alkylation/Arylation The final step involves the removal of the Boc protecting group from the piperidine nitrogen, followed by N-alkylation or N-arylation to introduce various substituents and generate a library of derivatives.

In Vitro Receptor Binding Assays

MOR Binding Assay:

  • Radioligand: [3H]-DAMGO

  • Cell Line: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor.

  • Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a binding buffer. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., naloxone). After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

σ1R Binding Assay:

  • Radioligand: [3H]-(+)-pentazocine

  • Cell Line: Membranes from HEK-293 cells transfected with the human σ1 receptor.

  • Procedure: The assay is performed in a similar manner to the MOR binding assay, with adjustments to the specific binding buffer and non-specific binding control (e.g., haloperidol).

  • Data Analysis: The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

MOR Functional Assay (cAMP Inhibition)
  • Cell Line: CHO-K1 cells stably expressing the human μ-opioid receptor.

  • Procedure: Cells are pre-treated with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels. The cells are then incubated with varying concentrations of the test compound. The level of cAMP is measured using a suitable detection kit (e.g., HTRF or ELISA).

  • Data Analysis: The concentration-response curves are fitted to a sigmoidal dose-response model to determine the EC50 (concentration for 50% of the maximal effect) and Emax (maximal effect) values.

Visualizing the Molecular and Experimental Framework

The following diagrams illustrate the proposed signaling pathway and the general workflow for the discovery and evaluation of these dual-target ligands.

G cluster_ligand This compound cluster_mor MOR Pathway (Agonism) cluster_sigma1r σ1R Pathway (Antagonism) Ligand Dual-Target Ligand MOR μ-Opioid Receptor (MOR) Ligand->MOR Agonist Binding Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R Antagonist Binding G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia_MOR Analgesia cAMP->Analgesia_MOR Ion_Channel->Analgesia_MOR Analgesia_Sigma Potentiation of Analgesia & Reduced Side Effects Pain_Potentiation Pain Sensitization Pathways Sigma1R->Pain_Potentiation

Caption: Proposed dual-action signaling pathway.

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Scaffold_Design Scaffold Design (Merging Pharmacophores) Synthesis Chemical Synthesis Scaffold_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assays Receptor Binding Assays (MOR & σ1R) Purification->Binding_Assays Functional_Assays Functional Assays (e.g., cAMP) Binding_Assays->Functional_Assays SAR_Analysis Structure-Activity Relationship (SAR) Functional_Assays->SAR_Analysis PK_Studies Pharmacokinetic Studies (ADME) SAR_Analysis->PK_Studies Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Efficacy_Models Pain Efficacy Models PK_Studies->Efficacy_Models Safety_Tox Safety & Toxicology Efficacy_Models->Safety_Tox Candidate Preclinical Candidate Safety_Tox->Candidate Lead_Opt->Scaffold_Design

Caption: Drug discovery workflow for dual-target ligands.

Conclusion

This compound and its analogues are a compelling class of compounds at the forefront of pain research. Their dual MOR agonist and σ1R antagonist profile offers a sophisticated mechanism of action that holds the promise of potent analgesia with an improved safety and tolerability profile compared to conventional opioids. The data and protocols presented here provide a comprehensive overview for researchers engaged in the discovery and development of next-generation pain therapeutics. Further investigation into this chemical scaffold is warranted to fully elucidate its therapeutic potential and advance lead candidates toward clinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the spirocyclic compound, 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, a molecule of interest in medicinal chemistry and drug discovery. The outlined synthetic route is based on established chemical transformations for analogous compounds and is designed to be a robust and reproducible procedure for laboratory-scale synthesis.

Chemical Structure and Properties
Compound Name This compound
CAS Number 151096-96-7
Molecular Formula C₁₅H₂₀N₂O₂
Molecular Weight 260.33 g/mol
Chemical Structure (See Reaction Scheme Diagram)

Synthetic Pathway Overview

The synthesis of this compound is proposed to be achieved through a three-step sequence starting from the commercially available N-benzyl-4-piperidone. The key transformations involve the formation of a spiro-epoxide, followed by a ring-opening reaction with a suitable amine, and subsequent cyclization to form the desired oxazolidinone ring.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Cyclization A N-Benzyl-4-piperidone B 1-Benzyl-6-oxa-1-azaspiro[2.5]octane (Spiro-epoxide) A->B Corey-Chaykovsky Reagent (e.g., (CH₃)₃S(O)I, NaH) Solvent: DMSO/THF C 1-((1-Benzylpiperidin-4-yl)(hydroxy)methyl)ethan-1-amine (Amino Alcohol Intermediate) B->C Ammonia in Methanol (or other amine source) Heat D This compound C->D Phosgene equivalent (e.g., Triphosgene, CDI) Base (e.g., Et₃N) Solvent: DCM

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-6-oxa-1-azaspiro[2.5]octane (Spiro-epoxide)

This procedure details the epoxidation of N-benzyl-4-piperidone using the Corey-Chaykovsky reagent.

Materials and Reagents:

ReagentM.W.QuantityMoles
N-Benzyl-4-piperidone189.2610.0 g52.8 mmol
Trimethylsulfoxonium Iodide220.0712.7 g57.8 mmol
Sodium Hydride (60% in oil)24.002.32 g58.0 mmol
Dimethyl Sulfoxide (DMSO)-100 mL-
Tetrahydrofuran (THF), anhydrous-50 mL-
Saturated aq. NH₄Cl-100 mL-
Brine-50 mL-
Ethyl Acetate-200 mL-
Anhydrous Na₂SO₄---

Procedure:

  • To a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous DMSO to the flask and stir the suspension.

  • Slowly add trimethylsulfoxonium iodide in portions at room temperature. The mixture will exotherm and evolve hydrogen gas. Stir until the gas evolution ceases (approximately 1 hour).

  • Dissolve N-benzyl-4-piperidone in anhydrous THF and add it dropwise to the prepared ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by pouring it into ice-cold water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spiro-epoxide.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Yield: 75-85%

Step 2: Synthesis of the Amino Alcohol Intermediate

This protocol describes the ring-opening of the spiro-epoxide with ammonia.

Materials and Reagents:

ReagentM.W.QuantityMoles
1-Benzyl-6-oxa-1-azaspiro[2.5]octane203.288.0 g39.3 mmol
Ammonia in Methanol (7N solution)-100 mL-

Procedure:

  • Place the spiro-epoxide in a sealed tube or a high-pressure reaction vessel.

  • Add the 7N solution of ammonia in methanol.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude amino alcohol can be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Expected Yield: 80-90% (crude)

Step 3: Synthesis of this compound

This final step involves the cyclization of the amino alcohol to form the target oxazolidinone.

Materials and Reagents:

ReagentM.W.QuantityMoles
Amino Alcohol Intermediate220.327.0 g31.8 mmol
Triphosgene296.753.45 g11.6 mmol
Triethylamine (Et₃N)101.199.7 mL69.9 mmol
Dichloromethane (DCM), anhydrous-150 mL-
Saturated aq. NaHCO₃-100 mL-
Brine-50 mL-
Anhydrous MgSO₄---

Procedure:

  • Dissolve the crude amino alcohol in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene in anhydrous DCM.

  • Slowly add the triphosgene solution dropwise to the stirred amino alcohol solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the final product.

Expected Yield: 60-75%

Workflow Diagram

G start Start: N-Benzyl-4-piperidone step1 Epoxidation Corey-Chaykovsky Reagent start->step1 intermediate1 Intermediate: 1-Benzyl-6-oxa-1-azaspiro[2.5]octane step1->intermediate1 step2 Ring Opening Ammonia in Methanol intermediate1->step2 intermediate2 Intermediate: Amino Alcohol step2->intermediate2 step3 Cyclization Triphosgene, Et₃N intermediate2->step3 purification Purification Column Chromatography step3->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Triphosgene is toxic and corrosive. It is a source of phosgene, a highly toxic gas. Handle with extreme caution and appropriate engineering controls.

  • Solvents are flammable. Avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Synthesis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route and experimental protocols for the preparation of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, a spirocyclic compound with potential applications in medicinal chemistry. The methodologies presented are based on established synthetic strategies for analogous 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[1]

Introduction

Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid three-dimensional structures, which can lead to improved target selectivity and pharmacological properties.[2][3][4] The 1-oxa-4,9-diazaspiro[5.5]undecane core, in particular, has been explored for the development of dual-target ligands, such as those with activity at both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), offering a potential avenue for the development of novel analgesics.[1] This document outlines a plausible and efficient synthetic pathway to this compound.

Synthetic Strategy

The proposed synthetic route to this compound is a multi-step process commencing from commercially available N-Boc-4-piperidone. The key steps involve an epoxidation, followed by a regioselective ring-opening, and subsequent cyclization to form the spirocyclic lactam core. This approach is adapted from the synthesis of structurally related 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[1]

Experimental Protocols

Step 1: Synthesis of tert-butyl 7-oxa-1,4-diazaspiro[2.5]octane-4-carboxylate (2)

  • To a solution of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Add a solution of N-Boc-4-piperidone (1) (1.0 eq) in anhydrous DMSO dropwise to the reaction mixture.

  • Stir the reaction for 16 hours at room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the epoxide (2).

Step 2: Synthesis of tert-butyl 4-(benzylamino)-4-(hydroxymethyl)piperidine-1-carboxylate (3)

  • To a solution of the epoxide (2) (1.0 eq) in a suitable solvent such as methanol or isopropanol, add benzylamine (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting amino alcohol (3) by column chromatography on silica gel.

Step 3: Synthesis of this compound (5)

  • Dissolve the amino alcohol (3) (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Treat the solution with a deprotecting agent, such as trifluoroacetic acid (TFA) (excess), at room temperature to remove the Boc protecting group, yielding intermediate (4).

  • Stir the reaction for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with a base, for example, a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the crude intermediate (4) in a suitable solvent like THF.

  • To this solution, add a base such as potassium tert-butoxide (t-BuOK) (1.1 eq) and stir at room temperature for 16 hours to facilitate the intramolecular cyclization.[1]

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound (5), by column chromatography.

Data Presentation

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1tert-butyl 7-oxa-1,4-diazaspiro[2.5]octane-4-carboxylate (2)C₁₁H₁₉NO₃213.2775-85>95
2tert-butyl 4-(benzylamino)-4-(hydroxymethyl)piperidine-1-carboxylate (3)C₁₈H₂₈N₂O₃320.4360-70>95
3This compound (5)C₁₅H₂₀N₂O₂260.3350-65>97

Note: Yields and purities are estimates based on similar reported syntheses and may vary depending on experimental conditions.[1]

Visualizations

Synthetic_Route cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Deprotection & Cyclization N-Boc-4-piperidone N-Boc-4-piperidone (1) Epoxide Epoxide Intermediate (2) N-Boc-4-piperidone->Epoxide (CH₃)₃S(O)I, NaH, DMSO Amino_Alcohol Amino Alcohol (3) Epoxide->Amino_Alcohol Benzylamine, MeOH, Reflux Deprotected_Intermediate Deprotected Intermediate (4) Amino_Alcohol->Deprotected_Intermediate TFA, DCM Final_Product This compound (5) Deprotected_Intermediate->Final_Product t-BuOK, THF

Caption: Synthetic workflow for this compound.

Dual_Target_Ligand_Concept Ligand This compound (Dual-Target Ligand) Target1 Receptor 1 (e.g., μ-Opioid Receptor) Ligand->Target1 Binds Target2 Receptor 2 (e.g., σ1 Receptor) Ligand->Target2 Binds Effect1 Primary Pharmacological Effect (e.g., Analgesia) Target1->Effect1 Effect2 Modulatory Effect (e.g., Reduced Side Effects) Target2->Effect2 Combined_Effect Enhanced Therapeutic Outcome Effect1->Combined_Effect Effect2->Combined_Effect

Caption: Conceptual pathway of a dual-target ligand.

References

Application Notes and Protocols: 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one as a Dual Opioid Agonist/Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacological profile and experimental evaluation of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and its analogs as dual-acting ligands targeting the µ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R). The unique combination of MOR agonism and σ₁R antagonism presents a promising therapeutic strategy for the development of potent analgesics with an improved safety profile compared to traditional opioids.[1]

Introduction

Opioid analgesics, primarily acting through the µ-opioid receptor, are the cornerstone for managing severe pain. However, their clinical utility is often limited by significant side effects, including respiratory depression, constipation, tolerance, and dependence.[1] The sigma-1 receptor (σ₁R), a unique intracellular chaperone protein, has been identified as a key modulator of opioid signaling.[1] Preclinical evidence suggests that σ₁R antagonists can potentiate opioid-induced analgesia while mitigating some of its adverse effects.[1]

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a versatile chemical template for designing dual-target ligands. By strategically modifying this core structure, researchers have developed compounds with finely tuned affinities and functional activities at both MOR and σ₁R. This document details the pharmacological data and experimental protocols for a series of these compounds, providing a valuable resource for researchers in pain therapeutics and drug discovery.

Data Presentation

The following tables summarize the in vitro binding affinities and functional activities of a series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives at the human µ-opioid and sigma-1 receptors.

Table 1: In Vitro Binding Affinities and Functional Activity at the µ-Opioid Receptor (MOR)

CompoundMOR Ki (nM)MOR Functional Assay EC₅₀ (nM)MOR Efficacy (% of DAMGO)
15a HHH15 ± 241 ± 598
15b 4-FHH10 ± 125 ± 3100
15au 4-FMePhenethyl1.8 ± 0.28.5 ± 1.195
Oxycodone ---12 ± 215 ± 2100

Data extracted from García M, et al. J Med Chem. 2020.

Table 2: In Vitro Binding Affinities at the Sigma-1 (σ₁R) and Sigma-2 (σ₂R) Receptors

Compoundσ₁R Ki (nM)σ₂R Ki (nM)σ₁R/σ₂R Selectivity
15a HHH35 ± 4>1000>28
15b 4-FHH22 ± 3>1000>45
15au 4-FMePhenethyl5.1 ± 0.6850 ± 90167
Haloperidol ---2.5 ± 0.3150 ± 1560

Data extracted from García M, et al. J Med Chem. 2020.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and extension of these findings.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the human µ-opioid receptor and sigma-1/sigma-2 receptors.

a) µ-Opioid Receptor (MOR) Binding Assay

  • Materials:

    • Membrane preparations from CHO-K1 cells stably expressing the human MOR.

    • Radioligand: [³H]-DAMGO (specific activity ~50 Ci/mmol).

    • Non-specific binding determinant: Naloxone (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds dissolved in DMSO.

  • Protocol:

    • In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of [³H]-DAMGO (final concentration ~1 nM), and 100 µL of membrane homogenate (20-40 µg protein).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of naloxone solution.

    • Incubate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the filter-bound radioactivity using a liquid scintillation counter.

    • Calculate Ki values using the Cheng-Prusoff equation.

b) Sigma-1 (σ₁R) and Sigma-2 (σ₂R) Receptor Binding Assays

  • Materials:

    • Membrane preparations from guinea pig brain (for σ₁R) or rat liver (for σ₂R).

    • Radioligand for σ₁R: [³H]-(+)-pentazocine (specific activity ~40 Ci/mmol).

    • Radioligand for σ₂R: [³H]-DTG (specific activity ~50 Ci/mmol) in the presence of (+)-pentazocine (1 µM) to mask σ₁R sites.

    • Non-specific binding determinant: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Protocol:

    • Follow the same procedure as the MOR binding assay, substituting the appropriate radioligand, membrane preparation, and non-specific binding determinant.

    • For the σ₂R assay, pre-incubate the membranes with (+)-pentazocine for 15 minutes before adding the radioligand and test compound.

    • Incubate at 37°C for 120 minutes for the σ₁R assay and at 25°C for 120 minutes for the σ₂R assay.

    • Proceed with filtration and scintillation counting as described above.

    • Calculate Ki values accordingly.

Functional Assay: [³⁵S]GTPγS Binding

Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of the test compounds at the µ-opioid receptor, distinguishing between agonists, partial agonists, and antagonists.

  • Materials:

    • Membrane preparations from CHO-K1 cells stably expressing the human MOR.

    • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

    • GDP (Guanosine 5'-diphosphate).

    • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Reference agonist: DAMGO.

  • Protocol:

    • Pre-incubate membranes (5-10 µg protein) with the test compound for 15 minutes at 30°C in the assay buffer containing GDP (10 µM).

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters with ice-cold Tris-HCl buffer.

    • Quantify radioactivity using a liquid scintillation counter.

    • Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM).

    • Plot the concentration-response curves and determine EC₅₀ and Eₘₐₓ values relative to the maximal stimulation induced by DAMGO.

In Vivo Analgesia Model: Paw Pressure Test (Randall-Selitto Test)

Objective: To assess the antinociceptive effects of the test compounds in an animal model of mechanical pain.

  • Animals: Male Swiss mice (20-25 g).

  • Apparatus: Analgesy-meter (Ugo Basile) that applies a linearly increasing mechanical force to the paw.

  • Protocol:

    • Administer the test compound or vehicle (e.g., subcutaneously or orally).

    • At a predetermined time point post-administration (e.g., 30 minutes), place the mouse in a restrainer.

    • Apply a constantly increasing pressure to the dorsal surface of the hind paw using the instrument's stylus.

    • Record the pressure (in grams) at which the mouse withdraws its paw.

    • A cut-off pressure (e.g., 250 g) is set to prevent tissue damage.

    • The analgesic effect is quantified as the increase in the paw withdrawal threshold compared to the vehicle-treated group.

Visualizations

Signaling Pathway of a Dual MOR Agonist/σ₁R Antagonist

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Compound Compound MOR μ-Opioid Receptor Compound->MOR Agonist Sigma1R σ₁ Receptor (ER) Compound->Sigma1R Antagonist Gi/o Gi/o Protein MOR->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits Ca_channel Ca²⁺ Channel Gi/o->Ca_channel Inhibits K_channel K⁺ Channel Gi/o->K_channel Activates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Fusion Release Reduced Neurotransmitter Release K_channel->Release Vesicle->Release Analgesia Analgesia Release->Analgesia IP3R IP₃ Receptor Sigma1R->IP3R Modulates Ca_signaling Ca²⁺ Signaling Modulation IP3R->Ca_signaling Neuronal_Excitability Reduced Neuronal Excitability Ca_signaling->Neuronal_Excitability Neuronal_Excitability->Analgesia

Caption: Proposed mechanism of action for a dual MOR agonist/σ₁R antagonist.

Experimental Workflow for In Vitro Characterization

G Start Test Compound (e.g., this compound) MOR_Binding MOR Binding Assay ([³H]-DAMGO) Start->MOR_Binding Sigma1_Binding σ₁R Binding Assay ([³H]-(+)-pentazocine) Start->Sigma1_Binding Ki_MOR Determine MOR Ki MOR_Binding->Ki_MOR Ki_Sigma1 Determine σ₁R Ki Sigma1_Binding->Ki_Sigma1 MOR_Functional MOR Functional Assay ([³⁵S]GTPγS) EC50_Emax Determine EC₅₀ & Eₘₐₓ MOR_Functional->EC50_Emax Ki_MOR->MOR_Functional If potent binding Profile Establish In Vitro Profile: Dual MOR Agonist / σ₁R Antagonist Ki_Sigma1->Profile EC50_Emax->Profile In_Vivo Proceed to In Vivo Analgesia Studies Profile->In_Vivo

Caption: Workflow for the in vitro pharmacological profiling.

Rationale for Improved Safety Profile

G cluster_opioid Standard Opioid Agonist cluster_dual Dual MOR Agonist / σ₁R Antagonist MOR_Agonism MOR Agonism Analgesia_Opioid Analgesia MOR_Agonism->Analgesia_Opioid Side_Effects Side Effects (Constipation, Respiratory Depression) MOR_Agonism->Side_Effects Dual_Action MOR Agonism + σ₁R Antagonism Potentiated_Analgesia Potentiated Analgesia Dual_Action->Potentiated_Analgesia Reduced_Side_Effects Reduced Side Effects Dual_Action->Reduced_Side_Effects σ₁R antagonism counteracts opioid side effects Improved_Profile Improved Therapeutic Profile Potentiated_Analgesia->Improved_Profile Reduced_Side_Effects->Improved_Profile

Caption: Rationale for the enhanced therapeutic window of dual-acting compounds.

References

Application Notes and Protocols for 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one in the Development of sEH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, a core structure related to 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, in the development of potent soluble epoxide hydrolase (sEH) inhibitors. The data and protocols presented are based on the discovery of a series of trisubstituted urea derivatives built upon this spirocyclic framework, which have demonstrated significant therapeutic potential, particularly in the context of chronic kidney disease.

Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH diminishes their beneficial effects. Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, pain, and cardiovascular diseases. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been identified as a key structural motif in the design of potent and orally bioavailable sEH inhibitors.

The sEH Signaling Pathway and Mechanism of Inhibition

The signaling pathway involving sEH and the mechanism of action of inhibitors based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold are depicted below. Inhibition of sEH leads to an accumulation of EETs, which can then exert their beneficial effects, including the modulation of inflammatory responses.

sEH_Pathway cluster_membrane Cellular Environment cluster_effects Downstream Effects Arachidonic_Acid Arachidonic Acid P450 Cytochrome P450 Epoxygenase Arachidonic_Acid->P450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) sEH_Enzyme Soluble Epoxide Hydrolase (sEH) EETs->sEH_Enzyme Hydrolysis Inflammation Inflammation EETs->Inflammation Reduces Vasodilation Vasodilation EETs->Vasodilation Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH_Enzyme->DHETs Inhibitor 1-Oxa-4,9-diazaspiro [5.5]undecane-based Inhibitor Inhibitor->sEH_Enzyme Inhibition P450->EETs

sEH Signaling Pathway and Inhibition.

Quantitative Data: In Vitro sEH Inhibitory Activity

A series of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas were synthesized and evaluated for their inhibitory activity against human sEH. The results are summarized in the table below. Notably, "Compound 19" emerged as a highly potent inhibitor with excellent activity.

Compound IDR GroupHuman sEH IC50 (nM)
5 H1.8
6 4-F1.4
7 4-Cl1.1
8 4-Br1.1
9 4-I1.2
10 4-CN1.1
11 4-CF31.2
12 4-OCF30.9
13 4-OCHF20.9
14 3-F1.6
15 3-Cl1.3
16 3-CN1.3
17 3-CF31.4
18 3-OCF31.1
19 3-OCHF2 0.8
20 2-F2.5
21 2-Cl1.9
22 2-CF32.1
23 2-OCF31.3

Pharmacokinetic Profile of Lead Compound 19

The lead compound, Compound 19, was selected for further pharmacokinetic evaluation in rats.

ParameterValue
Oral Bioavailability (BA) 67%
Half-life (t1/2) 2.5 hours
Maximum Concentration (Cmax) 1040 ng/mL
Time to Cmax (Tmax) 2.0 hours

In Vivo Efficacy in a Model of Chronic Kidney Disease

Compound 19 was evaluated in a rat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis, a model of chronic kidney disease. Oral administration of Compound 19 demonstrated a significant therapeutic effect.

Treatment GroupSerum Creatinine (mg/dL)
Sham 0.25 ± 0.02
Anti-GBM + Vehicle 0.51 ± 0.04
Anti-GBM + Compound 19 (30 mg/kg, p.o.) 0.38 ± 0.03
p < 0.05 vs. Anti-GBM + Vehicle

Experimental Protocols

Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane-based Trisubstituted Ureas

The general synthetic route for the preparation of the target compounds is outlined below. The synthesis of the core spirocyclic diamine is a key step, followed by reaction with a substituted phenyl isocyanate.

Synthesis_Workflow Start Starting Materials: - N-Boc-4-piperidone - Substituted anilines Step1 Multi-step synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane core Start->Step1 Step2 Reaction with substituted phenyl isocyanate in an inert solvent (e.g., THF) Step1->Step2 Product Final Product: 1-Oxa-4,9-diazaspiro[5.5]undecane- based trisubstituted urea Step2->Product

General Synthesis Workflow.

Protocol:

  • Synthesis of the Spirocyclic Diamine Core: The 1-oxa-4,9-diazaspiro[5.5]undecane core is synthesized from commercially available starting materials such as N-Boc-4-piperidone through a multi-step sequence typically involving epoxide formation, ring-opening, and cyclization.

  • Urea Formation: To a solution of the synthesized spirocyclic diamine in an anhydrous aprotic solvent (e.g., tetrahydrofuran), an equimolar amount of the desired substituted phenyl isocyanate is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the final trisubstituted urea derivative.

In Vitro sEH Inhibition Assay

The inhibitory activity of the compounds on human sEH is determined using a fluorescent-based assay.

sEH_Assay_Workflow Prep Prepare solutions: - Recombinant human sEH - Test compounds (various conc.) - Fluorescent substrate (e.g., PHOME) Incubation Incubate sEH with test compound or vehicle (DMSO) in assay buffer Prep->Incubation Reaction Initiate reaction by adding the fluorescent substrate Incubation->Reaction Measurement Measure the increase in fluorescence over time using a plate reader Reaction->Measurement Analysis Calculate % inhibition and determine IC50 values Measurement->Analysis

sEH Inhibition Assay Workflow.

Protocol:

  • Reagents and Materials:

    • Recombinant human soluble epoxide hydrolase (sEH)

    • Fluorescent substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

    • Test compounds and a reference inhibitor (e.g., AUDA)

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • 96-well black microplates

    • Fluorescence plate reader

  • Assay Procedure:

    • Add 100 µL of assay buffer to each well of the microplate.

    • Add 1 µL of the test compound solution in DMSO at various concentrations (typically in triplicate). For control wells, add 1 µL of DMSO.

    • Add 25 µL of the recombinant human sEH solution to each well and incubate for 15 minutes at 30 °C.

    • Initiate the reaction by adding 25 µL of the fluorescent substrate solution.

    • Immediately measure the fluorescence intensity (e.g., excitation at 330 nm, emission at 465 nm) every minute for 20-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis Rat Model

This protocol describes the induction of glomerulonephritis and the evaluation of the therapeutic efficacy of sEH inhibitors.

Protocol:

  • Animals: Male Wistar rats (or other suitable strain), typically 6-8 weeks old.

  • Induction of Glomerulonephritis:

    • Administer a single intravenous injection of anti-rat GBM serum (nephrotoxic serum) to induce the disease.

  • Treatment:

    • Divide the animals into three groups: Sham (no disease induction), Vehicle control (disease induction + vehicle administration), and Treatment group (disease induction + Compound 19 administration).

    • Begin oral administration of Compound 19 (e.g., 30 mg/kg, once daily) or vehicle one day after disease induction and continue for a predefined period (e.g., 14 days).

  • Monitoring and Endpoint Analysis:

    • Monitor animal health and body weight regularly.

    • Collect urine samples at specified intervals to measure proteinuria.

    • At the end of the study period, collect blood samples for the measurement of serum creatinine and blood urea nitrogen (BUN).

    • Euthanize the animals and harvest the kidneys for histopathological analysis (e.g., H&E and PAS staining) to assess glomerular and tubular injury.

  • Statistical Analysis:

    • Compare the data from the treatment group with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold serves as a valuable platform for the design of potent and orally bioavailable sEH inhibitors. The lead compound, Compound 19, demonstrates high in vitro potency, favorable pharmacokinetic properties, and significant in vivo efficacy in a preclinical model of chronic kidney disease. These findings highlight the therapeutic potential of this class of compounds and provide a strong basis for further drug development efforts targeting sEH.

Application Notes and Protocols: 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one as a PARP Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They are responsible for detecting DNA single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate DNA double-strand breaks (DSBs). The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality, a targeted approach to cancer therapy.

The novel scaffold, 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, has been identified as a potential pharmacophore for the development of new PARP inhibitors. This document provides a comprehensive overview of the application of this scaffold and detailed protocols for its characterization as a PARP inhibitor.

Signaling Pathway of PARP in DNA Damage Repair

Upon DNA damage, PARP1 binds to the site of a single-strand break. This binding activates the enzyme to catalyze the cleavage of NAD+ into nicotinamide and ADP-ribose, and subsequently polymerize ADP-ribose units to form long, branched chains of poly(ADP-ribose) (PAR) on itself (auto-PARylation) and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. PARP inhibitors act by competing with NAD+ for the catalytic domain of PARP, thereby preventing PAR chain synthesis and trapping PARP on the DNA.

PARP_Signaling cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by this compound DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (Inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (Active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_active->PAR catalyzes PARP_trapping PARP Trapping on DNA PARP1_active->PARP_trapping leads to NAD NAD+ NAD->PAR BER_proteins Base Excision Repair (BER) Proteins PAR->BER_proteins recruits DNA_repair SSB Repair BER_proteins->DNA_repair mediates Inhibitor This compound Inhibitor->PARP1_active inhibits Replication_fork_collapse Replication Fork Collapse PARP_trapping->Replication_fork_collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_fork_collapse->DNA_DSB Apoptosis Apoptosis in HR-deficient cells DNA_DSB->Apoptosis

Caption: PARP1 signaling in DNA repair and its inhibition.

Quantitative Data Summary

The following tables present a hypothetical data summary for a lead compound based on the this compound scaffold, herein referred to as "Spiro-PARPi-1". This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: In Vitro PARP1 and PARP2 Enzymatic Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
Spiro-PARPi-115.2 ± 2.145.8 ± 5.63.0
Olaparib5.0 ± 0.81.0 ± 0.20.2
Veliparib4.8 ± 0.72.1 ± 0.40.4

Table 2: Cellular PARP Activity Inhibition and Cytotoxicity in Cancer Cell Lines

Cell LineBRCA StatusCellular PARP IC50 (nM)Cytotoxicity GI50 (µM)
MDA-MB-436BRCA1 mut25.6 ± 3.50.8 ± 0.1
CAPAN-1BRCA2 mut31.2 ± 4.11.2 ± 0.2
MCF-7BRCA WT150.8 ± 15.2> 50
HeLaBRCA WT189.4 ± 21.7> 50

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Assay (Colorimetric)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against purified PARP1 enzyme.

Workflow Diagram:

PARP_Enzymatic_Assay start Start prepare_reagents Prepare Reagents: - PARP1 Enzyme - Activated DNA - Biotinylated NAD+ - Test Compound Dilutions start->prepare_reagents plate_coating Coat 96-well plate with histone prepare_reagents->plate_coating add_components Add to wells: 1. Test Compound 2. PARP1 Enzyme 3. Activated DNA 4. Biotinylated NAD+ plate_coating->add_components incubate Incubate at RT for 1 hour add_components->incubate wash Wash wells incubate->wash add_streptavidin_hrp Add Streptavidin-HRP wash->add_streptavidin_hrp incubate_wash Incubate and Wash add_streptavidin_hrp->incubate_wash add_substrate Add TMB Substrate incubate_wash->add_substrate read_absorbance Read Absorbance at 450 nm add_substrate->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro PARP1 enzymatic assay.

Materials:

  • 96-well histone-coated plates

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Test compound (e.g., Spiro-PARPi-1)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 50 µL of the test compound dilutions to the histone-coated wells.

  • Add 25 µL of a solution containing PARP1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding 25 µL of biotinylated NAD+ solution.

  • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark until color develops (5-15 minutes).

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell-Based PARP Activity Assay (Chemiluminescent)

This protocol measures the inhibition of PARP activity within cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • Cell lysis buffer

  • BCA protein assay kit

  • Universal Chemiluminescent PARP assay kit (containing histone-coated plates, biotinylated NAD+, streptavidin-HRP, and chemiluminescent substrate)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for 1-4 hours.[1][2]

  • Harvest and lyse the cells in PARP lysis buffer.[1]

  • Determine the protein concentration of the lysates using a BCA assay.[1][2]

  • Adjust the protein concentration of all samples to be equal (e.g., 20-40 µg per sample).[1][2]

  • Add the cell lysates to the histone-coated wells of the assay plate.[1]

  • Add biotinylated NAD+ to initiate the PARP reaction and incubate.

  • Wash the wells to remove unincorporated biotinylated NAD+.

  • Add streptavidin-HRP and incubate.

  • Wash the wells to remove unbound streptavidin-HRP.

  • Add the chemiluminescent substrate and immediately read the luminescence on a luminometer.

  • Calculate the IC50 value from the dose-response curve.

Protocol 3: Cell Viability Assay (Fluorometric)

This protocol assesses the cytotoxic effect of the PARP inhibitor on cancer cell lines.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compound

  • CellTiter-Blue® Cell Viability Assay reagent (or similar resazurin-based reagent)

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach for 24 hours.[3]

  • Treat the cells with serial dilutions of the test compound for 72 hours or longer for some PARP inhibitors.[2][4]

  • Add the CellTiter-Blue® reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Calculate the half-maximal growth inhibition (GI50) values from the dose-response curves.

Protocol 4: Western Blotting for PARP Target Engagement and Apoptosis Induction

This protocol is used to detect the inhibition of PAR synthesis (PARylation) and to assess downstream markers of apoptosis, such as cleaved PARP.[5]

Workflow Diagram:

Western_Blot_Workflow start Start cell_culture Cell Culture and Treatment with PARP inhibitor and/or DNA damaging agent start->cell_culture cell_lysis Cell Lysis and Protein Quantification (BCA) cell_culture->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% Milk or BSA transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-PAR, anti-cleaved PARP, anti-total PARP, anti-Actin) blocking->primary_ab secondary_ab Secondary HRP-conjugated Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Band Densitometry detection->analysis end End analysis->end

Caption: Workflow for Western blotting analysis.

Materials:

  • Cancer cell lines

  • Test compound

  • DNA damaging agent (e.g., H2O2 or MNNG)

  • RIPA buffer with protease and phosphatase inhibitors

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PAR, anti-cleaved PARP, anti-total PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat with the test compound for the desired time. For PARylation analysis, a short treatment with a DNA damaging agent may be required to induce PARP activity.

  • Lyse the cells with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Prepare protein lysates by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[6]

  • Transfer the proteins to a PVDF membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and acquire the image using an imaging system.

  • Analyze the band intensities to quantify changes in protein levels. A decrease in the PAR signal indicates target engagement, while an increase in cleaved PARP is a marker of apoptosis.[5][7]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel PARP inhibitors. The protocols outlined in this document provide a comprehensive framework for the in vitro and cell-based characterization of compounds derived from this scaffold. Through systematic evaluation of enzymatic and cellular activity, cytotoxicity, and target engagement, researchers can effectively advance the development of new therapeutic agents for the treatment of cancers with underlying DNA repair deficiencies.

References

Application Notes and Protocols: 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the high-throughput screening (HTS) applications of the specific compound "4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one" (hereafter referred to as Compound X) is limited. This document provides a representative framework based on established HTS methodologies for similar spirocyclic molecules targeting G-protein coupled receptors (GPCRs). The data and specific protocols are illustrative and intended to serve as a guide for assay development.

Introduction

Spirocyclic scaffolds are of significant interest in drug discovery due to their three-dimensional nature, which can lead to improved target specificity and optimized physicochemical properties.[1] Compound X, this compound, possesses a unique spirocyclic core suggesting potential interactions with various biological targets. Derivatives of similar 1-oxa-4,9-diazaspiro[5.5]undecane structures have been investigated for a range of biological activities, including acting as dual ligands for receptors involved in neurological and cardiovascular functions.[2]

This document outlines hypothetical HTS applications for Compound X as a novel antagonist for a G-protein coupled receptor (GPCR), a major class of drug targets.[3][4] The protocols described focus on identifying and characterizing the inhibitory activity of Compound X using common, robust HTS assays.

Target & Mechanism of Action (Hypothetical)

For the purpose of these application notes, we will hypothesize that Compound X is an antagonist of the "Novel Gq-coupled Receptor Y" (NGRY). Antagonism of NGRY is expected to block the downstream signaling cascade, which involves the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[5]

Signaling Pathway Diagram

GPCR_Signaling_Pathway cluster_membrane Cell Membrane NGRY Novel Gq-coupled Receptor Y (NGRY) Gq Gq Protein NGRY->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates Agonist Agonist Agonist->NGRY Binds & Activates CompoundX Compound X (Antagonist) CompoundX->NGRY Binds & Blocks Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Triggers Release Ca2_Cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_Cyto Mobilization Response Cellular Response Ca2_Cyto->Response Leads to

Caption: Hypothetical signaling pathway of the Novel Gq-coupled Receptor Y (NGRY).

Data Presentation

The following tables summarize representative quantitative data from a hypothetical HTS campaign for Compound X.

Table 1: Primary High-Throughput Screening Results
Assay TypeCompound Concentration% Inhibition (Mean ± SD)Z'-FactorSignal-to-Background (S/B)
Calcium Flux Assay10 µM85.2 ± 4.50.7422

Z'-factor is a measure of assay quality; a value > 0.5 is considered excellent for HTS.[6]

Table 2: Dose-Response and Potency Determination
Assay TypeMetricValue
Calcium Flux AssayIC₅₀0.25 µM
Competitive BindingKᵢ0.18 µM

IC₅₀ is the concentration of an inhibitor where the response is reduced by half. Kᵢ (inhibition constant) represents the binding affinity of the inhibitor.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Primary HTS: Homogeneous Calcium Mobilization Assay

This assay is designed to rapidly screen large compound libraries for antagonists of Gq-coupled receptors by measuring changes in intracellular calcium.[6][8]

Materials:

  • HEK293 cells stably expressing NGRY.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluo-8 No-Wash Calcium Assay Kit.[9]

  • NGRY Agonist (e.g., a known peptide or small molecule agonist).

  • Compound X and library compounds.

  • Black, clear-bottom 384-well microplates.

  • FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.

Protocol:

  • Cell Plating: Seed HEK293-NGRY cells into 384-well plates at a density of 20,000 cells/well in 25 µL of culture medium and incubate overnight.

  • Dye Loading: Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol.[9] Add 25 µL of the solution to each well and incubate for 1 hour at 37°C.

  • Compound Addition: Add 1 µL of library compounds (or Compound X) to the assay plates to achieve a final concentration of 10 µM. Incubate for 10-15 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Measure baseline fluorescence for 10 seconds. Add 12.5 µL of the NGRY agonist at a pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal response).

  • Data Acquisition: Continue to measure the fluorescence signal every second for at least 90 seconds to capture the peak calcium response.

  • Data Analysis: Calculate the percentage of inhibition for each compound by comparing the signal amplitude in the presence of the compound to the control wells (agonist only vs. no agonist).

Secondary Assay: Competitive Radioligand Binding Assay

This assay confirms direct binding of Compound X to the NGRY receptor and determines its binding affinity (Kᵢ).[10][11]

Materials:

  • Cell membranes prepared from HEK293-NGRY cells.[11]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: A high-affinity, radiolabeled NGRY antagonist (e.g., [³H]-Labeled Standard).

  • Compound X.

  • 96-well filter plates (GF/C).

  • Scintillation fluid and a microplate scintillation counter.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of Compound X in binding buffer.[12]

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL Binding Buffer

    • 50 µL of various concentrations of Compound X (or buffer for total binding, or a high concentration of unlabeled ligand for non-specific binding).[12]

    • 50 µL of radioligand at a concentration equal to its Kₑ (dissociation constant).

    • 50 µL of the cell membrane preparation (10-20 µg protein).

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation to reach binding equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold binding buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.[11]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand.[11]

Visualization of Workflows

HTS Workflow Diagram

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Characterization Start Compound Library (10,000 compounds) PrimaryAssay Calcium Flux Assay (Single 10 µM concentration) Start->PrimaryAssay HitID Identify Hits (>50% Inhibition) PrimaryAssay->HitID DoseResponse Dose-Response Assay (Determine IC₅₀) HitID->DoseResponse 150 Hits BindingAssay Competitive Binding Assay (Determine Kᵢ) DoseResponse->BindingAssay Lead Lead Candidate (Compound X) BindingAssay->Lead

Caption: High-throughput screening cascade for NGRY antagonist identification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis, with a focus on side product analysis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and versatile synthetic approach starts from N-protected 4-piperidone, such as N-Boc-4-piperidone. The synthesis generally involves three key steps:

  • Epoxidation: Formation of a spiro-epoxide from the piperidone.

  • Epoxide Ring Opening: Reaction of the epoxide with a benzylamine derivative to form an amino alcohol intermediate.

  • Cyclization: Intramolecular cyclization of the amino alcohol to form the target spiro-oxazolidinone ring.[1]

Q2: What are the most likely side products in this synthesis?

Potential side products can arise at various stages of the synthesis:

  • Isomeric Amino Alcohol: During the epoxide ring-opening, the nucleophilic amine can attack either carbon of the epoxide, leading to the formation of a regioisomeric amino alcohol.[2][3]

  • Unreacted Intermediates: Incomplete epoxidation, epoxide opening, or cyclization will result in the presence of starting materials or intermediates (e.g., the amino alcohol) in the final product mixture.

  • Products of N-Debenzylation: If harsh reaction conditions are used, particularly during cyclization or purification, cleavage of the benzyl group from the target molecule can occur.

  • Dimerization or Polymerization: Especially during the epoxide opening step, side reactions leading to dimers or oligomers can occur, although this is generally less common under controlled conditions.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction progress. By comparing the spots/peaks of the reaction mixture with the starting materials and isolated intermediates, you can determine if the reaction has gone to completion.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield of the final product Incomplete reaction in one or more steps.- Increase reaction time and/or temperature for the problematic step. - Ensure efficient stirring. - Use fresh, high-purity reagents and solvents.
Suboptimal reaction conditions.- Screen different solvents, bases, or catalysts for the cyclization step. - Adjust the stoichiometry of the reactants.
Degradation of product during work-up or purification.- Use milder work-up procedures (e.g., avoid strong acids or bases). - Employ appropriate purification techniques like column chromatography with a suitable solvent system.
Presence of multiple spots on TLC or peaks in LC-MS of the crude product Formation of side products.- Refer to the Side Product Analysis section below to identify the impurities. - Optimize reaction conditions to minimize side product formation (e.g., control temperature during epoxide opening).
Incomplete reaction.- As mentioned above, drive the reaction to completion by adjusting reaction time or temperature.
Difficulty in purifying the final product Co-elution of the product with a side product during chromatography.- Experiment with different solvent systems for column chromatography to improve separation. - Consider alternative purification methods such as crystallization or preparative HPLC.
Oily or non-crystalline product.- Attempt to form a salt of the final product to induce crystallization. - Ensure all solvents are thoroughly removed under high vacuum.

Side Product Analysis

A key challenge in the synthesis of this compound is the identification and characterization of side products. The following table summarizes the expected spectroscopic data for the target molecule and potential impurities.

Compound Expected ¹H NMR Signals (indicative) Expected Mass (m/z) for [M+H]⁺
This compound (Target Product) - Aromatic protons of the benzyl group (~7.2-7.4 ppm) - Singlet for the benzylic CH₂ (~4.5 ppm) - Signals for the piperidine and oxazolidinone rings.261.16
Isomeric Amino Alcohol Side Product - Aromatic protons of the benzyl group (~7.2-7.4 ppm) - Signals for the piperidine ring protons. - A broad singlet for the hydroxyl proton. - A different chemical shift for the benzylic CH₂ compared to the cyclized product.279.19
Unreacted Amino Alcohol Intermediate - Aromatic protons of the benzyl group (~7.2-7.4 ppm) - Signals for the piperidine ring protons. - A broad singlet for the hydroxyl proton.279.19
N-Boc-spiro[piperidine-4,2'-oxiran]-9-one (Epoxide Intermediate) - Signals for the Boc protecting group (~1.4 ppm) - Signals for the piperidine and oxirane rings.214.14

Experimental Protocols

A representative experimental protocol for the synthesis is provided below. This is a general guideline and may require optimization for specific laboratory conditions.

Step 1: Synthesis of tert-butyl 4-oxo-1-piperidinecarboxylate spiro-epoxide

  • To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., DMSO), add trimethylsulfoxonium iodide.

  • Add a strong base, such as sodium hydride, portion-wise at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain the spiro-epoxide.

Step 2: Synthesis of the Amino Alcohol Intermediate

  • Dissolve the spiro-epoxide in a suitable solvent (e.g., methanol).

  • Add benzylamine to the solution.

  • Heat the reaction mixture at reflux until the epoxide is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude amino alcohol.

Step 3: Synthesis of this compound

  • Dissolve the crude amino alcohol in an appropriate solvent (e.g., THF).

  • Add a carbonylating agent, such as triphosgene or carbonyldiimidazole, and a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction at room temperature or with gentle heating until cyclization is complete (monitored by TLC or LC-MS).

  • Work up the reaction mixture and purify the final product by column chromatography.

Visualizations

experimental_workflow start Start: N-Boc-4-piperidone epoxidation Step 1: Epoxidation start->epoxidation epoxide Intermediate: Spiro-epoxide epoxidation->epoxide ring_opening Step 2: Epoxide Ring Opening (with Benzylamine) epoxide->ring_opening amino_alcohol Intermediate: Amino Alcohol ring_opening->amino_alcohol cyclization Step 3: Cyclization amino_alcohol->cyclization purification Purification cyclization->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis.

signaling_pathway cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Piperidone N-Boc-4-piperidone Epoxide Spiro-epoxide Piperidone->Epoxide Epoxidation AminoAlcohol Amino Alcohol Intermediate Epoxide->AminoAlcohol Ring Opening Isomeric_AA Isomeric Amino Alcohol Epoxide->Isomeric_AA Alternative Ring Opening Product Target Product AminoAlcohol->Product Cyclization Incomplete_Cyclization Unreacted Amino Alcohol AminoAlcohol->Incomplete_Cyclization Incomplete Cyclization logical_relationship issue Low Product Purity cause1 Incomplete Reaction issue->cause1 cause2 Side Product Formation issue->cause2 solution1 Optimize Reaction Conditions (Time, Temperature) cause1->solution1 solution2 Optimize Reagent Stoichiometry cause1->solution2 solution3 Modify Purification Strategy cause2->solution3 solution4 Control Reaction Temperature cause2->solution4

References

Technical Support Center: Purification of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. The focus is on addressing common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most common and effective purification techniques for compounds with similar structures are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: While specific impurities depend on the synthetic route, potential contaminants for N-benzyl compounds can include:

  • Starting materials: Unreacted reagents from the synthesis.

  • Side-reaction byproducts: For instance, if benzyl chloride is used as a reagent, benzyl alcohol may form through hydrolysis.[1]

  • Degradation products: The amide or other functional groups within the molecule could be susceptible to hydrolysis under certain pH and temperature conditions.[1]

Q3: I am getting an "oily" precipitate instead of crystals during recrystallization. What could be the cause and how can I fix it?

A3: "Oiling out" is a common issue in recrystallization and can be caused by several factors:

  • High impurity concentration: Impurities can lower the melting point of the compound, causing it to separate as a liquid.[2]

  • Inappropriate solvent: The chosen solvent may have a boiling point that is too high, or the compound's solubility in it may be excessive even at lower temperatures.

  • Rapid cooling: Cooling the solution too quickly can prevent the orderly formation of a crystal lattice.

To troubleshoot this, you can try:

  • Slowing down the cooling process.

  • Using a different solvent or a solvent/anti-solvent system.[2]

  • Attempting to purify the crude material by another method, such as column chromatography, to remove the bulk of the impurities before recrystallization.

Q4: How do I select an appropriate solvent system for recrystallization?

A4: An ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[2][3] A good starting point is to test the solubility of your compound in small amounts of various solvents. For moderately polar compounds like this compound, solvents like ethyl acetate, acetone, or alcohols could be suitable. If the compound is too soluble in a particular solvent, a solvent/anti-solvent system can be effective.[2]

Q5: My compound is not separating well on the silica gel column. What can I do to improve the separation?

A5: Poor separation in column chromatography can be due to several factors:

  • Incorrect solvent system: The polarity of the eluent may be too high, causing your compound and impurities to move too quickly down the column. Conversely, if the polarity is too low, everything may remain at the top of the column.

  • Column overloading: Using too much crude material for the amount of silica gel can lead to broad, overlapping bands.

  • Sample application: Improper loading of the sample can cause uneven bands.

To improve separation:

  • Optimize the solvent system: Use thin-layer chromatography (TLC) to test different solvent mixtures to find one that gives good separation between your desired compound and the impurities. For N-benzyl compounds, mixtures of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate are often effective.[4][5]

  • Reduce the amount of sample: Ensure you are using an appropriate ratio of sample to silica gel.

  • Use a different stationary phase: If silica gel is not providing adequate separation, you could consider other stationary phases like alumina.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent at low temperatures.- Ensure you are using the minimum amount of hot solvent to dissolve the compound.- Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or refrigerator).- Consider using a solvent/anti-solvent system.[2]
The solution was not allowed to cool slowly enough.- Insulate the flask to slow down the cooling process.
Colored Impurities in Final Product Colored impurities were not removed during the purification process.- If the impurities are insoluble, perform a hot filtration of the recrystallization solution.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[3]
Broad or Tailing Peaks in HPLC Analysis Secondary interactions between the compound and the stationary phase.- For basic compounds, adding a small amount of an amine like triethylamine (TEA) to the mobile phase can improve peak shape.- Ensure the mobile phase pH is appropriate for the compound's pKa.[1]
Column overload.- Reduce the injection volume or the concentration of the sample.[1]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility when heated.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the hot solvent dropwise to ensure only the minimum amount required for dissolution is used.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[2]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals under vacuum.

General Silica Gel Column Chromatography Protocol
  • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation of the target compound from impurities. A common starting point for N-benzyl compounds is a mixture of n-hexane and ethyl acetate.[4][5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Purification Workflow for this compound Crude Crude Product Assess Assess Purity (TLC/HPLC) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization High Purity/Crystalline Column Column Chromatography Assess->Column Low Purity/Oily Pure Pure Product Recrystallization->Pure Successful Impure Impure Product Recrystallization->Impure Unsuccessful Column->Pure Successful Column->Impure Unsuccessful Impure->Column Re-purify Troubleshooting_Tree Recrystallization Troubleshooting Start Recrystallization Attempt OilingOut Compound 'Oils Out'? Start->OilingOut SlowCool Slow Down Cooling OilingOut->SlowCool Yes LowYield Low Yield? OilingOut->LowYield No ChangeSolvent Change Solvent/Use Anti-solvent SlowCool->ChangeSolvent Failure Consider Chromatography ChangeSolvent->Failure MinSolvent Use Minimum Hot Solvent LowYield->MinSolvent Yes Success Successful Crystallization LowYield->Success No CoolLonger Cool Longer/Colder MinSolvent->CoolLonger CoolLonger->Success

References

Technical Support Center: Overcoming Challenges in Spiro-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of spiro-lactam synthesis. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent synthetic strategies for constructing spiro-β-lactams?

A1: The most widely employed method for synthesizing spiro-β-lactams is the Staudinger [2+2] cycloaddition reaction between a ketene and an imine.[1] This method is valued for its versatility in creating the four-membered azetidin-2-one ring.[1] Other significant strategies include cyclization reactions, transformations of substituents on monocyclic azetidin-2-ones, and various other methods that continue to be developed.[1] Two primary approaches are often considered: one focusing on the construction of the β-lactam ring itself, and the other involving the conversion of monocyclic β-lactams into spirocyclic structures.[2]

Q2: What makes the synthesis of the spiro carbon center challenging?

A2: The synthesis of a spiro carbon center is inherently challenging due to significant steric hindrance and complex electronic interactions around the quaternary carbon atom. This steric congestion can impede the approach of reagents and influence the stereochemical outcome of the reaction, often requiring carefully optimized conditions to achieve desired yields and selectivity.

Q3: How can I confirm the successful formation and determine the stereochemistry of my spiro-lactam product?

A3: A combination of spectroscopic techniques is essential for structural confirmation and stereochemical assignment. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for elucidating the connectivity of the molecule.[3] The chemical shift of the spirocyclic carbon in 13C NMR is a key diagnostic signal. For unambiguous determination of the three-dimensional structure and relative stereochemistry, X-ray crystallography is the gold standard.[4] High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.[3]

Q4: What are some common side reactions to be aware of during spiro-lactam synthesis?

A4: Common side reactions can include the formation of undesired diastereomers or regioisomers, epimerization at chiral centers, and in some cases, the formation of fused bicyclic systems instead of the desired spirocyclic core.[5][6] For instance, in phosphine-catalyzed [3+2] annulation reactions to form spirocyclopentene-β-lactams, the formation of regioisomers is a common challenge that needs to be addressed through careful reaction optimization.[7]

Q5: Are there specific catalysts that are particularly effective for spiro-lactam synthesis?

A5: The choice of catalyst is highly dependent on the specific reaction. For instance, in some cyclocondensation reactions, rhodium(II) catalysts have been used effectively.[1] In asymmetric synthesis, chiral catalysts are employed to control the stereochemistry.[2] For certain intramolecular cyclizations, transition metals like copper, nickel, and cobalt in combination with various oxidants have been utilized.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during spiro-lactam synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Yield of Spiro-Lactam - Inefficient ketene formation (in Staudinger reactions).- Unsuitable reaction temperature or time.- Steric hindrance from bulky substituents.- Inactive catalyst or reagents.- Use a more effective method for ketene generation, such as using acyl chlorides with a tertiary amine (e.g., triethylamine).[1]- Optimize reaction temperature and time through systematic screening.- Consider a different synthetic route that may be less sensitive to steric effects.- Ensure the purity and activity of all catalysts and reagents.
Formation of Undesired Diastereomers - Lack of stereocontrol in the key bond-forming step.- Use of achiral catalysts or reagents.- Employ chiral catalysts or auxiliaries to induce stereoselectivity.[2]- Modify the substrate to introduce steric bias that favors the formation of one diastereomer.- Optimize reaction conditions such as solvent and temperature, as these can influence the transition state geometry.
Formation of Fused System Instead of Spirocycle - The reaction pathway favors the formation of a thermodynamically more stable fused ring system.[5]- The kinetics of the reaction favor the fused product.- Alter the reaction conditions to favor the kinetically controlled spirocyclic product, often by using lower temperatures.[5]- Modify the substrate to sterically disfavor the formation of the fused system.- Choose a different catalyst or reagent that can selectively promote spirocyclization.[5]
Difficulty in Product Purification - Presence of closely related side products or unreacted starting materials.- The product is unstable on the purification media (e.g., silica gel).- Utilize alternative purification techniques such as preparative HPLC or crystallization.- For products sensitive to silica gel, consider using a different stationary phase like alumina or perform a rapid filtration through a short plug of silica.- Ensure complete conversion of starting materials by monitoring the reaction with TLC or LC-MS to simplify the crude mixture.
Inconsistent Reaction Outcomes - Variability in the quality of reagents or solvents.- Sensitivity of the reaction to atmospheric moisture or oxygen.- Use freshly distilled or high-purity solvents and reagents.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous techniques.[8]- Meticulously control reaction parameters such as temperature, addition rates, and stirring speed.

Experimental Protocols

General Procedure for Staudinger [2+2] Cycloaddition

The Staudinger ketene-imine cycloaddition is a cornerstone for the synthesis of β-lactam rings.[1]

Materials:

  • Substituted acetic acid or acyl chloride

  • Schiff base (imine)

  • Triethylamine (NEt3) or other suitable base

  • Tosyl chloride (TsCl) or oxalyl chloride (for in situ ketene formation from carboxylic acids)

  • Anhydrous solvent (e.g., dichloromethane (CH2Cl2), toluene)

Procedure:

  • To a solution of the imine in anhydrous solvent under an inert atmosphere, add the base (e.g., triethylamine).

  • If starting from a carboxylic acid, add the activating agent (e.g., tosyl chloride) to generate the ketene in situ. If starting from an acyl chloride, it can be added directly.

  • The reaction mixture is typically stirred at room temperature, but the optimal temperature may vary.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, and the crude product is extracted.

  • The product is then purified using column chromatography or recrystallization.

A specific example involves the reaction of N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine derivatives with phenoxyacetic acid derivatives in the presence of triethylamine and tosyl chloride in anhydrous CH2Cl2 at room temperature to yield spirocyclic indeno[1,2-b]quinoxaline β-lactams.[1]

General Procedure for Phosphine-Catalyzed [3+2] Annulation

This method is effective for the synthesis of spirocyclopentene-β-lactams.[7][9]

Materials:

  • 6-Alkylidenepenicillanate

  • Allenoate

  • Triphenylphosphine (PPh3) (catalyst)

  • Anhydrous toluene

Procedure:

  • To a mixture of the 6-alkylidenepenicillanate and triphenylphosphine (typically 20 mol%) in anhydrous toluene, add a solution of the allenoate in toluene.

  • Stir the reaction mixture at room temperature for a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash chromatography (e.g., using a mixture of ethyl acetate and hexane as the eluent) to separate the regioisomers.[7]

Quantitative Data Summary

The following table summarizes representative yields for different spiro-lactam syntheses.

Reaction Type Starting Materials Product Catalyst/Reagent Yield (%) Reference
Staudinger CycloadditionSerine/threonine-derived morpholine derivatives and aromatic iminesPeptidomimetic spiro-β-lactams-15-52
Phosphine-Catalyzed [3+2] Annulation6-Alkylidenepenicillanates and benzyl allenoateSpirocyclopentene-β-lactamsPPh366-97[7]
Intramolecular CyclizationAliphatic amides bearing cyclic ringsSpiro-γ-lactamsTransition metal catalysts68-76[10]
[3+2] CycloadditionFormamide and enoateSpiro-γ-lactamTriflic anhydride / mCPBA28 (over 2 steps)[11]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Spiro-Lactam Synthesis

G start Low Yield of Spiro-Lactam check_reagents Verify Purity and Activity of Reagents/Catalysts start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_sterics Assess Steric Hindrance start->check_sterics reagents_ok Reagents are Pure/Active check_reagents->reagents_ok reagents_bad Replace/Purify Reagents check_reagents->reagents_bad conditions_ok Conditions are Optimal check_conditions->conditions_ok conditions_bad Optimize Conditions (Systematic Screening) check_conditions->conditions_bad sterics_ok Steric Hindrance is Low check_sterics->sterics_ok sterics_high Consider Alternative Synthetic Route check_sterics->sterics_high end Improved Yield reagents_ok->end reagents_bad->start conditions_ok->end conditions_bad->start sterics_ok->end sterics_high->end G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ketene Ketene (R1,R2)C=C=O Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine Imine Imine R3-N=CH-R4 BetaLactam β-Lactam Ring Zwitterion->BetaLactam Ring Closure

References

Technical Support Center: Optimizing Reaction Conditions for 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one . This resource offers troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A1: A common and plausible synthetic approach starts from commercially available N-benzyl-4-piperidone. The synthesis is a multi-step process that involves the formation of the spirocyclic lactam ring. A key step is the introduction of a suitable three-carbon unit onto the piperidone, followed by an intramolecular cyclization to form the desired 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core.

Q2: What are the critical reaction steps to monitor for optimizing the yield and purity?

A2: The two most critical stages are the initial functionalization of the N-benzyl-4-piperidone and the subsequent spirocyclization to form the lactam ring. The efficiency of these steps is highly dependent on the choice of reagents, catalysts, solvents, and temperature. Careful optimization of these parameters is crucial for a successful synthesis.

Q3: Are there any known stable intermediates that can be isolated and characterized during the synthesis?

A3: Yes, depending on the chosen synthetic route, it is often possible to isolate the product of the initial addition to N-benzyl-4-piperidone before the final cyclization. For instance, an intermediate with a side chain containing a nitrile and an ester group, or a related functional group, can be isolated and characterized to confirm the success of the initial step before proceeding to the more challenging spirocyclization.

Q4: What are the primary safety precautions to consider during this synthesis?

A4: Standard laboratory safety protocols should be strictly followed. Many reagents used in this type of synthesis, such as strong bases (e.g., sodium hydride, LDA) and alkylating agents (e.g., benzyl bromide), are hazardous. The reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Special care should be taken when handling moisture-sensitive and air-sensitive reagents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield in the Initial N-Benzylation of 4-Piperidone
  • Question: I am experiencing a low yield when preparing the N-benzyl-4-piperidone starting material. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the N-benzylation of 4-piperidone are often due to incomplete reaction, formation of quaternary ammonium salts (over-alkylation), or difficult purification.

    • Potential Causes & Solutions:

      • Incomplete Reaction: Ensure the base used (e.g., K₂CO₃, Et₃N) is of sufficient strength and quantity to neutralize the generated acid. The reaction may require heating to proceed to completion. Anhydrous conditions are often beneficial.

      • Over-alkylation: To minimize the formation of the quaternary benzyl ammonium salt, add the benzyl bromide slowly to the reaction mixture containing an excess of 4-piperidone.

      • Purification Issues: N-benzyl-4-piperidone can be purified by column chromatography or distillation. Ensure proper selection of the eluent for chromatography to achieve good separation from starting materials and byproducts.

Issue 2: Low Yield or No Product in the Spirocyclization Step
  • Question: The final spirocyclization step to form the lactam ring is not working, resulting in a very low yield or recovery of the starting material. What should I investigate?

  • Answer: The success of the spirocyclization is highly sensitive to reaction conditions.

    • Potential Causes & Solutions:

      • Ineffective Catalyst/Base: The choice of base or catalyst is critical. For intramolecular cyclizations, strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often required to generate the necessary enolate or nucleophile. The catalyst's activity can be affected by impurities, so ensure high-purity reagents.

      • Unfavorable Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates. Aprotic polar solvents like DMF or THF are commonly used. A solvent screen may be necessary to find the optimal medium for your specific substrate.

      • Steric Hindrance: The formation of a spirocenter can be sterically demanding. If the precursor molecule is highly substituted, the cyclization may be hindered. In such cases, more forcing reaction conditions (e.g., higher temperature, longer reaction time) might be necessary, but this can also lead to decomposition.

      • Incorrect Reaction Temperature: Many cyclization reactions have a narrow optimal temperature range. Running the reaction at too low a temperature may result in a sluggish reaction, while too high a temperature can lead to side reactions and decomposition of the product. An optimization of the reaction temperature is recommended.

Issue 3: Formation of Undesired Side Products
  • Question: I am observing significant amounts of side products in my reaction mixture, complicating purification and reducing the yield of the desired spiro-lactam. What are these side products likely to be and how can I minimize their formation?

  • Answer: Side product formation is a common challenge in multi-step organic synthesis.

    • Potential Causes & Solutions:

      • Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular reactions can occur, leading to dimers or polymers. This is more likely at higher concentrations of the starting material. Running the reaction under high dilution conditions can favor the intramolecular pathway.

      • Elimination Reactions: Depending on the structure of the precursor, elimination reactions can compete with the cyclization. Careful choice of a non-nucleophilic base can help to minimize this side reaction.

      • Decomposition: The starting material or the product may be unstable under the reaction conditions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.

      • Epimerization: If stereocenters are present, epimerization at a stereogenic center adjacent to a carbonyl group can occur under basic conditions. Using a milder base or shorter reaction times may help to preserve the stereochemical integrity.

Data Presentation

The following table summarizes the effect of different catalysts and solvents on the yield of a representative spirocyclization reaction to form a spiro-γ-lactam, which can serve as a starting point for the optimization of the synthesis of this compound.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2 equiv)THF651265
2LDA (1.2 equiv)THF-78 to rt872
3KHMDS (1.2 equiv)Toluene801068
4Cs₂CO₃ (2.0 equiv)DMF1002455
5DBU (1.5 equiv)CH₂Cl₂rt2440

This data is illustrative and based on general principles of spiro-lactam synthesis. Actual results will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is outlined below. This protocol is a hypothesized route and should be adapted and optimized based on experimental observations.

Step 1: Synthesis of N-Benzyl-4-piperidone

  • To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-piperidone.

Step 2: Formation of the Spirocyclic Precursor

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in a suitable solvent like THF, add a reagent that can introduce the required three-carbon unit. A possible approach is a reaction with a protected cyanoacetate derivative in the presence of a base.

  • The reaction conditions will depend on the specific reagent chosen and may require cooling or heating.

  • After the reaction is complete, quench the reaction and perform an aqueous workup.

  • Purify the resulting intermediate by column chromatography.

Step 3: Spirocyclization to form this compound

  • Dissolve the spirocyclic precursor (1.0 eq) in a dry aprotic solvent such as THF or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C).

  • Add a strong base, such as sodium hydride (1.2 eq) or LDA (1.2 eq), portion-wise or dropwise.

  • Allow the reaction to warm to room temperature or heat as necessary, and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction with a proton source, such as saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product, this compound.

Mandatory Visualization

experimental_workflow start Start: N-Benzyl-4-piperidone step1 Functionalization (e.g., Cyanoacetylation) start->step1 intermediate Isolated Intermediate step1->intermediate step2 Spirocyclization (Base-mediated) intermediate->step2 purification Purification (Chromatography) step2->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield in Spirocyclization? check_base Check Base/Catalyst start->check_base check_solvent Check Solvent start->check_solvent check_temp Check Temperature start->check_temp check_conc Check Concentration start->check_conc solution_base Optimize Base: - Stronger Base (NaH, LDA) - Check Purity check_base->solution_base solution_solvent Solvent Screen: - THF, DMF, Toluene check_solvent->solution_solvent solution_temp Optimize Temperature: - Low temp to rt - Gentle heating check_temp->solution_temp solution_conc High Dilution to Favor Intramolecular Reaction check_conc->solution_conc

Caption: Troubleshooting decision tree for low yield in the spirocyclization step.

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product N-benzyl-4-piperidone N-benzyl-4-piperidone Acyclic_Precursor Acyclic_Precursor N-benzyl-4-piperidone->Acyclic_Precursor Step 1: Addition Reagent_X Reagent_X Reagent_X->Acyclic_Precursor Spiro_Lactam Spiro_Lactam Acyclic_Precursor->Spiro_Lactam Step 2: Intramolecular Cyclization

Caption: Hypothesized reaction pathway for the synthesis of the target spiro-lactam.

"4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a decrease in the purity of my sample of this compound over time, even when stored at room temperature. What could be the cause?

A1: The primary cause of degradation at room temperature is likely hydrolysis of the lactam ring, especially in the presence of moisture. The tertiary amine and benzylic functional groups are also susceptible to oxidation. To mitigate this, we recommend storing the compound in a desiccator at a reduced temperature (2-8°C) and under an inert atmosphere (e.g., argon or nitrogen).

Q2: My experimental results are inconsistent when using aqueous buffers. Why might this be happening?

A2: The stability of this compound is highly dependent on pH. The lactam ring is susceptible to both acid- and base-catalyzed hydrolysis. It is crucial to assess the stability of the compound in the specific buffer system you are using. We recommend performing a preliminary stability study at your working pH and temperature to ensure the compound's integrity throughout your experiment.

Q3: I have noticed the formation of a new, more polar peak in my HPLC analysis after exposing my compound to air. What is this likely to be?

A3: The formation of a more polar impurity upon exposure to air suggests oxidation. The most probable sites of oxidation are the tertiary amine, leading to an N-oxide, or the benzylic position, which could be oxidized to a benzoic acid derivative after subsequent cleavage. To prevent this, handle the compound under an inert atmosphere and use degassed solvents.

Q4: Are there any known photostability issues with this compound?

A4: While specific photostability data for this exact molecule is not extensively published, compounds containing a benzyl group can be susceptible to photodegradation. We advise protecting solutions of the compound from light by using amber vials or covering glassware with aluminum foil.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[1][2][3][4] The following sections provide an overview of typical stress conditions and expected degradation patterns for this compound.

Summary of Forced Degradation Results

The following table summarizes the expected degradation of this compound under various stress conditions.

Stress ConditionTemperatureDuration% Degradation (Hypothetical)Major Degradants
0.1 M HCl60°C24 hours15%Hydrolysis Product 1
0.1 M NaOH60°C8 hours25%Hydrolysis Product 2
3% H₂O₂Room Temp24 hours10%N-Oxide, Benzaldehyde
Photolytic (ICH Q1B)25°C7 days5%Minor unspecified degradants
Thermal80°C48 hours<2%No significant degradation
Potential Degradation Pathways

The primary degradation pathways for this compound are hypothesized to be hydrolysis and oxidation.

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent This compound acid_hydrolysis Acidic Hydrolysis parent->acid_hydrolysis H⁺, H₂O base_hydrolysis Basic Hydrolysis parent->base_hydrolysis OH⁻, H₂O hydrolysis_product1 Degradant A (Ring-Opened Acid) acid_hydrolysis->hydrolysis_product1 hydrolysis_product2 Degradant B (Ring-Opened Carboxylate) base_hydrolysis->hydrolysis_product2 parent_ox This compound oxidation Oxidation (e.g., H₂O₂) parent_ox->oxidation n_oxide Degradant C (N-Oxide) oxidation->n_oxide benzyl_ox Degradant D (Benzylic Oxidation) oxidation->benzyl_ox

Caption: Hypothesized hydrolytic and oxidative degradation pathways.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

General Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Working Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL with the respective stressor solution.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to a vial and add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Add 1 mL of the stock solution to a vial and add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

Oxidative Degradation
  • Add 1 mL of the stock solution to a vial and add 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points (e.g., 0, 8, 24 hours), withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Photolytic Degradation
  • Prepare two solutions of the compound in a suitable solvent (e.g., methanol:water 1:1) at 0.1 mg/mL.

  • Expose one solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Keep the second solution in the dark as a control.

  • Analyze both solutions by HPLC after the exposure period.

Thermal Degradation
  • Place the solid compound in a stability chamber at 80°C.

  • Place a solution of the compound (0.1 mg/mL in a suitable solvent) in the same stability chamber.

  • Analyze the samples at specified time points (e.g., 0, 24, 48 hours) by HPLC.

Workflow for Stability Indicating Method Development

Stability Method Workflow start Start: Pure API of This compound stress Perform Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) start->stress pool Pool Stressed Samples stress->pool hplc_dev Develop HPLC Method (Column, Mobile Phase, Gradient Optimization) pool->hplc_dev separation Achieve Resolution between Parent Peak and All Degradation Peaks? hplc_dev->separation yes Yes separation->yes Resolution ≥ 1.5 no No separation->no validate Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) yes->validate no->hplc_dev Modify Method finish End: Validated Stability-Indicating Method validate->finish

Caption: Workflow for developing a stability-indicating analytical method.

References

Technical Support Center: Synthesis of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of diazaspiro compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of diazaspiro compounds.

Issue 1: Low to No Product Yield in Multicomponent Reactions (MCRs)

  • Question: I am performing a multicomponent reaction to synthesize a diazaspiro compound, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in MCRs for diazaspiro synthesis can arise from several factors. A systematic evaluation of your experimental setup is crucial.

    • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or concentration of reactants can significantly impact the yield.[1]

      • Temperature: Some reactions require specific temperature control to proceed efficiently. Consider screening a range of temperatures to find the optimum. For instance, in some microwave-assisted syntheses, temperatures around 120°C have been found to be optimal for complete conversion.[2]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be slower or faster than anticipated.

    • Poor Quality of Starting Materials: Impurities in your starting materials can lead to side reactions and a reduced yield of the target molecule.[1] Ensure the purity of your reactants and consider purifying them if necessary.

    • Inappropriate Catalyst or Solvent: The choice of catalyst and solvent system is critical.

      • Catalyst: If using a catalyst, ensure it is active and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). For challenging couplings, screening different ligands, such as electron-rich, sterically hindered phosphine ligands, may be necessary.[3]

      • Solvent: The solvent can significantly influence the reaction rate and outcome. The use of green solvents or solvent-free conditions, particularly in microwave-assisted reactions, has been shown to improve yields.[4] Ensure your solvent is anhydrous and degassed if the reaction is sensitive to moisture or air.[3]

    • Side Reactions: The formation of undesired byproducts can consume starting materials and lower the yield of the desired product. Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[1]

Issue 2: Difficulty in Purifying Polar, Basic Diazaspiro Compounds

  • Question: My synthesized diazaspiro compound is highly polar and basic, and I am facing challenges in purifying it using standard column chromatography on silica gel. What are the best practices for purification?

  • Answer: The polar and basic nature of many diazaspiro compounds can lead to strong interactions with acidic silica gel, resulting in streaking and poor separation. Here are some recommended purification strategies:

    • Modified Silica Gel Chromatography: To improve peak shape and reduce tailing on silica gel, you can add a small amount of a basic modifier to your eluent.

      • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH): Adding 0.1-1% of TEA or NH₄OH to the mobile phase can help to saturate the acidic sites on the silica gel, leading to better separation.

    • Alternative Stationary Phases:

      • Alumina: Using a different stationary phase like neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds. A mobile phase of water and an organic solvent (like acetonitrile or methanol) with a small amount of an acid modifier like trifluoroacetic acid (TFA) can ensure protonation of the amines and improve peak shape.

    • Crystallization: If the compound is a solid, crystallization can be an effective purification method to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using microwave-assisted synthesis for diazaspiro compounds?

A1: Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecules like diazaspiro compounds. The primary advantages include:

  • Accelerated Reaction Rates: Microwave irradiation can significantly reduce reaction times from hours to minutes.[5][6]

  • Improved Yields: In many cases, microwave synthesis leads to higher product yields compared to conventional heating methods.[4]

  • Milder Reaction Conditions: Reactions can often be carried out under milder conditions, reducing the likelihood of side reactions and decomposition of sensitive molecules.[7]

  • Solvent-Free Reactions: The ability to run reactions under solvent-free conditions is a key aspect of green chemistry, reducing environmental impact.[6]

Q2: How can I control selectivity in N-arylation of a diazaspiro compound with two secondary amines?

A2: Achieving selective mono-arylation over di-arylation can be challenging. Here are some strategies to improve selectivity:

  • Stoichiometry Control: Using a stoichiometric amount (or a slight excess) of the amine relative to the aryl halide can favor mono-arylation. However, this often results in a mixture of starting material, mono-arylated, and di-arylated products.[3]

  • Use of a Bulky Base: Employing a sterically hindered base, such as potassium tert-butoxide (K-OtBu), can sometimes suppress the second arylation step.[3]

  • Milder Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to prevent the over-reaction to the di-arylated product.[3]

  • Protection-Deprotection Strategy: A reliable method is to use a protecting group. Protect one of the nitrogen atoms with a readily cleavable group (e.g., Boc), perform the N-arylation on the free amine, and then deprotect to obtain the desired mono-arylated product.[8]

Q3: My Pictet-Spengler reaction for the formation of a spiroindoline core is giving a low yield. What are the common causes and solutions?

A3: Low yields in the Pictet-Spengler reaction are a common issue. Key factors to investigate include:

  • Incomplete Iminium Ion Formation: The reaction is driven by the formation of an electrophilic iminium ion. If the acidic conditions are insufficient, the concentration of this key intermediate will be low. Consider optimizing the acid catalyst (e.g., using trifluoroacetic acid) and ensuring anhydrous conditions.[9]

  • Decomposition of Starting Material or Product: The indole nucleus and the resulting tetracyclic core can be sensitive to strongly acidic conditions and high temperatures. Monitor the reaction closely and consider using milder conditions or shorter reaction times.[9]

  • Steric Hindrance: Bulky substituents on either the tryptamine precursor or the aldehyde can impede the cyclization. Precise control of reagent stoichiometry and reaction temperature can help mitigate this.[1]

Quantitative Data Summary

The following tables summarize reaction yields for the synthesis of various diazaspiro compounds under different conditions, providing a basis for comparison.

Table 1: Synthesis of Diazaspiro[2.3]hexanes and Diazaspiro[3.3]heptanes [10]

EntryDiazaspiro SystemReagentsConditionsYield (%)
14,5-Diazaspiro[2.3]hexane3-Alkylidene-1,2-diazetidine, TMSCF₃/NaIDihalocarbene additionup to 97
24,5-Diazaspiro[2.3]hexane3-Alkylidene-1,2-diazetidine, DichlorocarbeneDihalocarbene additionup to 64
31,2-Diazaspiro[3.3]heptane3-Alkylidene-1,2-diazetidine, TCNE[2+2] Cycloadditionup to 99

Table 2: Iridium-Catalyzed Interrupted Pictet-Spengler Reaction for Aza-spiroindoline Synthesis [11]

EntrySolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1Toluenert15580:20
2Toluenert37080:20
3CH₂Cl₂rt18590:10
4CH₂Cl₂038894:6
5CH₂Cl₂-1569096:4

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of D-Ring-Condensed 5-Amino-1-Arylpyrazoles [2]

This protocol describes a general procedure for the synthesis of steroidal diazaspiro compounds using microwave irradiation.

Materials:

  • 16-Cyano-3β-hydroxy-androst-5-en-17-one

  • Arylhydrazine hydrochloride

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Microwave reactor

Procedure:

  • To a solution of 16-cyano-3β-hydroxy-androst-5-en-17-one (0.5 mmol) in ethanol (5 mL), add the corresponding arylhydrazine hydrochloride (0.75 mmol, 1.5 equiv.) and sodium acetate (0.75 mmol, 1.5 equiv.).

  • Place the reaction mixture in a sealed vessel and irradiate in a microwave reactor at 120°C for 10 minutes.

  • After completion of the reaction (monitored by TLC), pour the mixture into water (20 mL).

  • Saturate the aqueous solution with ammonium chloride (NH₄Cl).

  • Filter the resulting precipitate and dry to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Gold(I)-Catalyzed Cycloisomerization of Aliphatic 1-Bromoalkynes to Heterospirocycles [12]

This protocol outlines a general method for the synthesis of heterospirocycles via gold-catalyzed cycloisomerization.

Materials:

  • Aliphatic 1-bromoalkyne substrate

  • Gold(I) catalyst (e.g., [Au(IPr)NTf₂])

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aliphatic 1-bromoalkyne substrate in the anhydrous solvent.

  • Add the gold(I) catalyst to the solution.

  • Stir the reaction mixture at the appropriate temperature (which may need to be optimized for the specific substrate) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired heterospirocycle.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Diazaspiro Synthesis

LowYieldTroubleshooting start Low or No Product Yield check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reagents Verify Starting Material Purity start->check_reagents check_catalyst Evaluate Catalyst/Solvent System start->check_catalyst side_reactions Analyze for Side Reactions start->side_reactions optimize_conditions Optimize Temperature, Time, and Concentration check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents screen_catalysts Screen Catalysts, Ligands, and Solvents check_catalyst->screen_catalysts modify_conditions Modify Conditions to Improve Selectivity (e.g., lower temp) side_reactions->modify_conditions success Improved Yield optimize_conditions->success purify_reagents->success screen_catalysts->success modify_conditions->success NArylationWorkflow setup Reaction Setup (Inert Atmosphere) reagents Add Diazaspiro Compound, Aryl Halide, Base, Catalyst, Ligand setup->reagents reaction Heat to Optimized Temperature reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

Technical Support Center: Synthesis of Spirocyclic Lactams

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spirocyclic lactam synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of spirocyclic lactams, with a particular focus on preventing dimerization.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of spirocyclic lactam formation, and why is it a problem?

A1: Dimerization is a common side reaction where two molecules of a reactive intermediate combine, forming a dimeric byproduct instead of the desired intramolecular cyclization to form the spirocyclic lactam. This is problematic as it consumes the starting material, reduces the yield of the target spiro-compound, and complicates the purification process due to the presence of a higher molecular weight impurity. A frequent example is the [4+2] cyclodimerization of 1-azadiene intermediates.[1]

Q2: What is the fundamental principle to avoid dimerization and other intermolecular side reactions?

A2: The core principle is to favor the intramolecular reaction pathway over the intermolecular one. Since the intramolecular cyclization is a first-order process (dependent on the concentration of a single molecule), while dimerization is a second-order process (dependent on the concentration of two molecules), the intramolecular reaction can be favored by working at very low concentrations. This is commonly referred to as the "high dilution principle."[1][2]

Q3: What are the key reaction parameters I should control to minimize dimerization?

A3: The primary parameters to control are:

  • Concentration: Lowering the concentration of the reactants significantly disfavors bimolecular dimerization.[1]

  • Rate of Addition: Slow, controlled addition of a key reagent using a syringe pump can maintain a low instantaneous concentration of the reactive intermediate, thereby suppressing dimerization.[1]

  • Temperature: The effect of temperature can be system-dependent and may require optimization. In some cases, higher temperatures might favor the desired intramolecular cyclization, while in others, it could promote the undesired dimerization.[1]

Troubleshooting Guides

Issue 1: Low yield of the desired spirocyclic lactam with a significant amount of a high-molecular-weight byproduct.

Possible Cause: This is a classic sign of dimerization, where the intermolecular reaction is competing with or dominating the desired intramolecular cyclization.

Troubleshooting Steps:

  • Implement High Dilution Conditions: The most effective strategy is to reduce the concentration of your reactants. The rate of the intermolecular dimerization is more sensitive to concentration than the intramolecular cyclization.

  • Employ Slow Addition: Instead of adding all reagents at once, use a syringe pump to slowly add one of the reactants to the reaction mixture. This keeps the concentration of the reactive intermediate low at any given moment, thus favoring the unimolecular cyclization.

  • Optimize Temperature: Systematically screen different temperatures. The activation energies for the intramolecular and intermolecular pathways may differ, and changing the temperature can shift the product distribution.

  • Choice of Solvent: The solvent can influence the conformation of the substrate, which in turn can affect the rate of intramolecular cyclization. Experiment with different solvents to find one that may better pre-organize the molecule for ring closure.

Data Presentation: Effect of Reaction Conditions on Dimerization

The following table summarizes the general effects of key reaction parameters on the formation of the desired spirocyclic lactam versus the dimeric byproduct.

ParameterCondition Favoring DimerizationCondition Minimizing DimerizationExpected Outcome
Concentration High Concentration (> 0.1 M)High Dilution (< 0.01 M)A significant increase in the yield of the spirocyclic lactam is expected under high dilution.[1]
Addition of Reagent All reagents mixed at onceSlow addition of one reagent via syringe pumpSlow addition leads to a notable reduction in dimer formation.[1]
Temperature Varies (requires optimization)Varies (requires optimization)The optimal temperature is system-dependent and must be determined empirically.[1]

Experimental Protocols

Protocol 1: General Procedure for Spiro-γ-Lactam Synthesis under High Dilution Conditions to Suppress Dimerization

This protocol provides a general guideline for performing an intramolecular cyclization to form a spiro-γ-lactam while minimizing the formation of dimeric byproducts.

Materials:

  • Linear precursor for the spiro-γ-lactam

  • Appropriate cyclization reagent (e.g., base, acid, or coupling agent)

  • Anhydrous, high-purity solvent (e.g., THF, DCM, Toluene)

  • Standard laboratory glassware, flame-dried under vacuum

  • Syringe pump

Procedure:

  • Setup: Assemble a flame-dried reaction flask, equipped with a magnetic stirrer, under an inert atmosphere (e.g., Nitrogen or Argon). The flask should be large enough to accommodate the large volume of solvent required for high dilution.

  • Initial Solution: Dissolve the linear precursor in a large volume of the chosen anhydrous solvent to achieve a final concentration of < 0.01 M.

  • Reagent Preparation: Prepare a solution of the cyclization reagent in the same anhydrous solvent in a separate, flame-dried flask.

  • Slow Addition: Using a syringe pump, add the cyclization reagent solution to the stirred solution of the linear precursor over a prolonged period (e.g., 4-12 hours). The optimal addition rate will depend on the specific reaction kinetics.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material and the formation of the product and any byproducts.

  • Work-up and Purification: Once the reaction is complete, quench the reaction as appropriate for the reagents used. Perform a standard aqueous work-up, extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography to isolate the desired spiro-γ-lactam.

Visualizations

Logical Workflow for Troubleshooting Dimerization

Troubleshooting_Dimerization Start Low Yield of Spiro-Lactam, High MW Byproduct Observed Check_Concentration Is the reaction concentration > 0.01 M? Start->Check_Concentration High_Conc Yes Check_Concentration->High_Conc Low_Conc No Check_Concentration->Low_Conc No Implement_High_Dilution Action: Implement High Dilution (Concentration < 0.01 M) High_Conc->Implement_High_Dilution Check_Addition Are reagents added all at once? Low_Conc->Check_Addition Implement_High_Dilution->Check_Addition All_At_Once Yes Check_Addition->All_At_Once Slow_Addition_No No Check_Addition->Slow_Addition_No No Implement_Slow_Addition Action: Use Syringe Pump for Slow Addition All_At_Once->Implement_Slow_Addition Optimize_Temp Action: Screen Reaction Temperature Slow_Addition_No->Optimize_Temp Implement_Slow_Addition->Optimize_Temp Analyze_Results Analyze Yield and Purity Optimize_Temp->Analyze_Results

Caption: Troubleshooting workflow for dimerization in spirocyclic lactam synthesis.

Signaling Pathway: Intramolecular vs. Intermolecular Reactions

Reaction_Pathway cluster_conditions Reaction Conditions High_Concentration High Concentration Dimer Dimer Byproduct (Intermolecular) High_Concentration->Dimer Favors Low_Concentration Low Concentration (High Dilution) Spiro_Lactam Desired Spirocyclic Lactam (Intramolecular) Low_Concentration->Spiro_Lactam Favors Reactive_Intermediate Reactive Intermediate Reactive_Intermediate->Spiro_Lactam k_intra (1st order) Reactive_Intermediate->Dimer k_inter (2nd order)

Caption: Competing reaction pathways in spirocyclic lactam formation.

References

Technical Support Center: Purification of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chromatographic purification of this compound.

Issue Potential Cause Recommended Solution
Poor or No Separation of Product from Impurities Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to identify an eluent that provides good separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the target compound.
Column Overloading: Too much crude sample was loaded onto the column.Use an appropriate amount of crude material for the column size. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Improper Column Packing: The presence of air bubbles or channels in the stationary phase leads to an uneven flow of the mobile phase.Ensure the silica gel is properly packed as a uniform slurry to avoid cracks or channels.
Product Elutes Too Quickly (Low Retention) Solvent Polarity is Too High: The eluent is too polar, causing the compound to have a low affinity for the stationary phase.Decrease the polarity of the mobile phase. For example, if using a dichloromethane/methanol mixture, reduce the percentage of methanol.
Product Elutes Too Slowly or Not at All (High Retention) Solvent Polarity is Too Low: The eluent is not polar enough to move the compound along the stationary phase.Gradually increase the polarity of the mobile phase. A gradient elution, starting with a less polar solvent and progressively increasing the polarity, can be effective.
Compound Insolubility: The compound may be precipitating on the column.Ensure the chosen eluent is a good solvent for the compound. If solubility is an issue, consider a different solvent system.
Tailing of the Product Peak Interaction with Acidic Silica Gel: The basic nitrogen atoms in the spiro-piperidine structure can interact with the acidic silanol groups of the silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
Column Overloading: As mentioned previously, this can lead to band broadening and tailing.Reduce the amount of sample loaded onto the column.
Low Recovery of the Product Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel.Deactivating the silica gel with a base like triethylamine before use can mitigate this issue.
Product Degradation: The compound may be unstable on silica gel.Minimize the time the compound spends on the column by using a slightly more polar solvent to speed up elution. Alternatively, consider using a less acidic stationary phase like alumina.
Presence of Unknown Spots on TLC After Purification Co-eluting Impurity: An impurity with a similar polarity to the product may be present.Optimize the solvent system for better resolution. Two-dimensional TLC can help to identify if spots are truly different compounds.
Degradation During Solvent Removal: The product may be sensitive to heat or prolonged exposure to the rotary evaporator.Use lower temperatures during solvent evaporation and avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

A1: Silica gel (60 Å, 230-400 mesh) is the most common and generally effective stationary phase for the purification of N-benzyl piperidine derivatives and related spiro-heterocyclic compounds. Due to the basic nature of the tertiary amines in the molecule, using silica gel that has been deactivated with a small amount of a base like triethylamine can prevent peak tailing and improve recovery.

Q2: How do I select the optimal solvent system for column chromatography?

A2: The ideal solvent system should be determined by preliminary thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The goal is to find a solvent ratio that gives your target compound an Rf value of approximately 0.2-0.4, with good separation from any impurities.

Q3: What are some common solvent systems to try for this compound?

A3: Based on the purification of structurally similar compounds, you can start with the following systems and adjust the ratios as needed:

  • Ethyl Acetate / Hexane

  • Dichloromethane / Methanol

  • Chloroform / Methanol

For polar impurities, a higher proportion of the more polar solvent will be needed. Conversely, for non-polar impurities, a higher proportion of the less polar solvent will provide better separation.

Q4: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A4: Streaking on a TLC plate is often due to the interaction of basic compounds with the acidic silica gel. To resolve this, add a small amount (0.1-1%) of triethylamine or ammonia to your developing solvent. This will neutralize the acidic sites on the silica and result in more defined spots.

Q5: What are the likely impurities I might encounter?

A5: Common impurities can include unreacted starting materials, such as N-benzyl-4-piperidone and the corresponding amine precursor. Byproducts from side reactions, such as products of over-alkylation or hydrolysis of the lactam ring, may also be present.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Slurry:

  • In a beaker, add silica gel to the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).

  • Stir the mixture to form a homogeneous slurry, ensuring there are no clumps.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the excess solvent to drain until the solvent level is just above the top of the silica gel.

  • Add another thin layer of sand on top of the silica gel bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

4. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions.

  • If a single solvent system does not provide adequate separation, a gradient elution can be employed by gradually increasing the proportion of the more polar solvent.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine the pure fractions.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Deactivation with triethylamine may be beneficial.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/MethanolThe optimal ratio should be determined by TLC.
Rf Value (TLC) 0.2 - 0.4Provides a good balance between retention and elution time.
Sample to Silica Ratio 1:30 to 1:100 (by weight)Depends on the difficulty of the separation.
Elution Mode Isocratic or GradientGradient elution is useful for separating compounds with a wide range of polarities.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Optimal Solvent System Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Chromatography Column Slurry->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Obtain Purified Product Evaporate->Pure_Product Troubleshooting_Logic cluster_solutions_sep Separation Solutions cluster_solutions_ret Retention Solutions cluster_solutions_tail Tailing Solutions Start Problem Encountered Poor_Sep Poor Separation? Start->Poor_Sep Retention_Issue Retention Issue? Start->Retention_Issue Tailing Peak Tailing? Start->Tailing Optimize_Solvent Optimize Solvent System via TLC Poor_Sep->Optimize_Solvent Yes Reduce_Load Reduce Sample Load Poor_Sep->Reduce_Load Yes Repack Repack Column Poor_Sep->Repack Yes Adjust_Polarity Adjust Solvent Polarity Retention_Issue->Adjust_Polarity Yes Check_Solubility Check Compound Solubility Retention_Issue->Check_Solubility Yes Add_Base Add Triethylamine to Eluent Tailing->Add_Base Yes Reduce_Load2 Reduce Sample Load Tailing->Reduce_Load2 Yes

Validation & Comparative

"4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one" vs. other spirocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one" and other classes of spirocyclic compounds with established biological activities. Due to the limited publicly available data on the specific biological functions of "this compound," this guide focuses on comparing its structural class to well-characterized spirocyclic scaffolds, namely spirooxindoles and spiro-piperidines, which have demonstrated significant potential in anticancer and antileishmanial research.

Introduction to Spirocyclic Compounds

Spirocyclic compounds, characterized by two rings sharing a single common atom, are a fascinating class of molecules that have garnered significant attention in medicinal chemistry. Their unique three-dimensional architecture offers a distinct advantage in drug design, providing conformational rigidity and novel structural motifs for interacting with biological targets. This guide explores the therapeutic potential of different spirocyclic scaffolds, highlighting their performance in various biological assays.

Comparative Analysis of Spirocyclic Scaffolds

While "this compound" represents a diazaspiro[5.5]undecane core, this section will focus on the comparative performance of two other prominent spirocyclic classes: spirooxindoles and spiro-piperidines, for which substantial experimental data is available.

Spirooxindoles in Anticancer Research

Spirooxindoles are a privileged scaffold in anticancer drug discovery, with several compounds demonstrating potent activity against various cancer cell lines. A notable example is the class of spirooxindoles that inhibit the MDM2-p53 protein-protein interaction, a critical pathway in cancer development.

Featured Compound: MI-888

MI-888 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. Its spirooxindole core is crucial for its activity.

Table 1: In Vitro Anticancer Activity of Representative Spirooxindoles

CompoundTargetCell LineIC50 (nM)Reference CompoundIC50 (nM)
MI-888MDM2-p53MDA-MB-231 (Triple-Negative Breast Cancer)6.70 (as a representative potent analogue)DoxorubicinNot specified in the same study
NITD609PfATP4Plasmodium falciparum (Antimalarial)~1Chloroquine>100 (for resistant strains)
Spiro-piperidines in Antileishmanial Research

Spiro-piperidine derivatives have emerged as a promising class of compounds for the treatment of leishmaniasis, a neglected tropical disease.

Featured Compounds: Spiro-piperidine derivatives 8a and 9a

These compounds have shown superior activity compared to the standard drug miltefosine against Leishmania major.[1]

Table 2: In Vitro Antileishmanial Activity of Representative Spiro-piperidines

CompoundTarget OrganismIC50 (µM) (Amastigote form)Reference CompoundIC50 (µM) (Amastigote form)
Spiro-piperidine 8aLeishmania major0.89Miltefosine8.08
Spiro-piperidine 9aLeishmania major0.50Miltefosine8.08

Experimental Protocols

MTT Assay for Anticancer Cytotoxicity

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used to screen anticancer drugs.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells, principally by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., spirooxindoles) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Antileishmanial Assay (Promastigote and Amastigote Stages)

This protocol outlines the general procedure for evaluating the efficacy of compounds against the two life stages of the Leishmania parasite.

Principle: The assay measures the ability of a compound to inhibit the growth of Leishmania promastigotes (the motile, extracellular form) and amastigotes (the non-motile, intracellular form within macrophages).

Procedure for Promastigote Assay:

  • Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199) until they reach the mid-logarithmic phase of growth.

  • Compound Treatment: In a 96-well plate, add various concentrations of the test compound (e.g., spiro-piperidines) to the parasite suspension (e.g., 1 × 10⁶ promastigotes/mL).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 25°C) for 72 hours.

  • Viability Assessment: Determine the number of viable promastigotes using a resazurin-based assay or by direct counting with a hemocytometer.

  • Data Analysis: Calculate the percentage of inhibition compared to the untreated control and determine the IC50 value.

Procedure for Amastigote Assay:

  • Macrophage Infection: Seed macrophages (e.g., peritoneal macrophages or a macrophage cell line) in a 96-well plate and infect them with stationary-phase promastigotes. Incubate to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Remove the extracellular promastigotes and treat the infected macrophages with different concentrations of the test compound.

  • Incubation: Incubate the plates for 72 hours.

  • Assessment of Infection: Fix and stain the cells (e.g., with Giemsa stain) and determine the number of amastigotes per macrophage under a microscope.

  • Data Analysis: Calculate the percentage of reduction in the number of amastigotes compared to the untreated control and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

MDM2_p53_Pathway cluster_0 Cellular Stress cluster_1 Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces DNA_Repair DNA Repair p53->DNA_Repair induces MDM2->p53 promotes degradation Spirooxindole Spirooxindole (e.g., MI-888) Spirooxindole->MDM2 inhibits

Caption: MDM2-p53 signaling pathway and the inhibitory action of spirooxindoles.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Spirocyclic Compound seed_cells->add_compound incubate_cells Incubate (e.g., 48h) add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end Antileishmanial_Assay_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay culture_promastigotes Culture Promastigotes treat_promastigotes Treat with Spiro-piperidine culture_promastigotes->treat_promastigotes incubate_promastigotes Incubate (72h) treat_promastigotes->incubate_promastigotes assess_promastigote_viability Assess Viability incubate_promastigotes->assess_promastigote_viability end End assess_promastigote_viability->end infect_macrophages Infect Macrophages treat_macrophages Treat Infected Macrophages infect_macrophages->treat_macrophages incubate_macrophages Incubate (72h) treat_macrophages->incubate_macrophages assess_amastigote_burden Assess Amastigote Burden incubate_macrophages->assess_amastigote_burden assess_amastigote_burden->end start Start start->culture_promastigotes start->infect_macrophages

References

Comparative Analysis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Analogs: A Guide for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of analogs related to 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. Due to a lack of extensive comparative studies on the specific "3-one" scaffold, this document focuses on the closely related and well-studied 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. The presented data, experimental protocols, and signaling pathway diagrams are derived from published research on these analogs, offering valuable insights into the structure-activity relationships (SAR) and therapeutic potential of this compound class.

Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced potency and selectivity for biological targets. The 1-oxa-4,9-diazaspiro[5.5]undecane core is a privileged scaffold that has been explored for various therapeutic applications, including the treatment of pain and other neurological disorders. This guide will focus on analogs that act as dual modulators of the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), a promising strategy for developing potent analgesics with improved side-effect profiles.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activities of a series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogs, including N-benzyl substituted derivatives, at the μ-opioid and σ1 receptors. The data is extracted from a study by Pujals et al. (2020), which provides a detailed SAR analysis of this compound class.[1][2]

Compound IDR (Aryl Group)MOR Affinity (Ki, nM)[1]MOR Functional Activity (EC50, nM)[1]σ1R Affinity (Ki, nM)[1]
15a Phenyl15 ± 2130 ± 208.0 ± 0.5
15b 4-Fluorophenyl12 ± 1110 ± 106.0 ± 0.4
15c 4-Chlorophenyl10 ± 190 ± 85.0 ± 0.3
15d 4-Methylphenyl18 ± 2150 ± 1510 ± 1
20 2-Pyridyl8.5 ± 0.775 ± 64.5 ± 0.3
21 3-Pyridyl9.0 ± 0.880 ± 75.5 ± 0.4
15au 4-Methoxyphenyl11 ± 1100 ± 97.0 ± 0.6

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the experimental sections of published studies on related diazaspiro compounds.[1]

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the μ-opioid and σ1 receptors.

  • μ-Opioid Receptor (MOR) Binding Assay:

    • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human MOR are used.

    • Radioligand: [³H]-DAMGO is used as the radioligand.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Procedure: Membranes are incubated with [³H]-DAMGO and various concentrations of the test compound in the assay buffer.

    • Incubation: The mixture is incubated at 25°C for 60 minutes.

    • Termination: The reaction is terminated by rapid filtration through GF/B filters, followed by washing with ice-cold buffer.

    • Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

  • σ1 Receptor (σ1R) Binding Assay:

    • Membrane Preparation: Membranes from HEK-293 cells transfected with the human σ1R are used.

    • Radioligand: [³H]-(+)-pentazocine is used as the radioligand.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Procedure: Similar to the MOR binding assay, membranes are incubated with the radioligand and test compounds.

    • Incubation: The mixture is incubated at 37°C for 120 minutes.

    • Termination and Detection: The protocol follows the same steps as the MOR binding assay.

    • Data Analysis: IC50 values are determined and converted to Ki values.

Functional Assay: cAMP Accumulation

Objective: To assess the functional activity (EC50) of the compounds as agonists at the MOR.

  • Cell Line: CHO-K1 cells stably expressing the human MOR are used.

  • Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The growth medium is replaced with serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor) and the cells are pre-incubated for 10 minutes.

    • Forskolin (an adenylyl cyclase activator) and varying concentrations of the test compound are added.

    • The cells are incubated for 30 minutes at 37°C.

  • Detection: The reaction is stopped, and the intracellular cAMP levels are measured using a competitive immunoassay kit.

  • Data Analysis: EC50 values are calculated from the concentration-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the μ-opioid receptor and a typical workflow for the synthesis and evaluation of the diazaspiro analogs.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Analog) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to

Caption: Signaling pathway of the μ-opioid receptor (MOR).

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Start Starting Materials Intermediate Key Intermediate (Diazaspiro core) Start->Intermediate Multi-step synthesis Analogs Target Analogs Intermediate->Analogs Diversification Binding Receptor Binding Assays (MOR & σ1R) Analogs->Binding Functional Functional Assays (cAMP) Analogs->Functional SAR SAR Analysis Binding->SAR Functional->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for analog synthesis and evaluation.

References

Unveiling the Therapeutic Potential of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Spirocyclic Compound Against a Standard Analgesic.

The quest for novel analgesics with improved efficacy and safety profiles is a cornerstone of modern drug development. Spirocyclic compounds, with their unique three-dimensional structures, have emerged as a promising class of molecules that can offer enhanced receptor affinity and selectivity. This guide provides a comparative analysis of the biological activity of "4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one" and its derivatives, benchmarked against the widely used opioid analgesic, oxycodone. The data presented is based on a comprehensive study of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have shown potent dual activity as μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, a combination that may lead to potent pain relief with a favorable side-effect profile.[1][2][3]

Comparative Analysis of Receptor Binding and Functional Activity

The biological activity of the spirocyclic compounds was evaluated by assessing their binding affinity for the μ-opioid receptor (MOR) and the σ1 receptor (σ1R), and their functional efficacy as MOR agonists. While specific data for "this compound" is not available in the public domain, the structure-activity relationship (SAR) studies of closely related analogs provide valuable insights. For this comparison, we highlight the data for compound 15au , a representative from the studied series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which demonstrates a well-balanced dual MOR agonist and σ1R antagonist profile.[1][2][3] This is compared with the known pharmacological profile of oxycodone.

Compoundμ-Opioid Receptor (MOR) Binding Affinity (Ki, nM)σ1 Receptor (σ1R) Binding Affinity (Ki, nM)MOR Functional Activity (EC50, nM)
Compound 15au 1.8 ± 0.32.5 ± 0.539 ± 9
Oxycodone 16.0>10,000343

Table 1: Comparative in vitro pharmacological data of Compound 15au and Oxycodone. Data for Compound 15au is sourced from a study on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. Oxycodone data is compiled from publicly available pharmacological data.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

μ-Opioid Receptor (MOR) Binding Assay: The binding affinity of the compounds for the human μ-opioid receptor was determined using a competitive binding assay with [³H]-DAMGO as the radioligand. The assay was performed using membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human MOR. Non-specific binding was determined in the presence of a high concentration of naloxone. The reaction was incubated to equilibrium, and the bound radioactivity was measured by liquid scintillation counting. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

σ1 Receptor (σ1R) Binding Assay: The binding affinity for the human σ1 receptor was assessed using a similar competitive binding assay with [³H]-(+)-pentazocine as the radioligand.[5] The assay was conducted with membrane preparations from HEK-293 cells stably expressing the human σ1R. Haloperidol was used to determine non-specific binding. Following incubation, the bound radioligand was quantified, and the Ki values were determined.[5]

MOR Functional Assay (cAMP Inhibition)

The functional activity of the compounds as MOR agonists was evaluated by measuring their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in CHO cells expressing the human MOR.[6][7][8] Cells were pre-incubated with the test compounds at various concentrations before being stimulated with forskolin. The intracellular cAMP levels were then measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET). The concentration-response curves were generated to determine the EC50 values, representing the concentration of the compound that produces 50% of its maximal inhibitory effect.[6][7][8]

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

G cluster_0 Dual MOR Agonist / σ1R Antagonist cluster_1 Downstream Signaling Compound Spirocyclic Compound (e.g., 15au) MOR μ-Opioid Receptor (MOR) Compound->MOR Agonist Sigma1R σ1 Receptor (σ1R) Compound->Sigma1R Antagonist Gi Gi Protein Activation MOR->Gi Modulation Modulation of Nociceptive Signaling Sigma1R->Modulation AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

Caption: Signaling pathway of a dual MOR agonist/σ1R antagonist.

G cluster_0 Experimental Workflow cluster_1 Binding Affinity (Ki) cluster_2 Functional Potency (EC50) A Compound Synthesis & Characterization B Radioligand Binding Assays A->B C Functional cAMP Assay A->C B1 MOR Binding ([³H]-DAMGO) B->B1 B2 σ1R Binding ([³H]-(+)-pentazocine) B->B2 C1 Forskolin Stimulation C->C1 D Data Analysis E Comparative Evaluation D->E B1->D B2->D C2 cAMP Measurement (TR-FRET) C1->C2 C2->D

Caption: Workflow for in vitro pharmacological profiling.

Conclusion

The comparative data suggests that 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, as represented by compound 15au, exhibit a promising pharmacological profile. The high affinity for both the μ-opioid and σ1 receptors, coupled with potent MOR agonism, indicates a potential for strong analgesic effects. The dual-target engagement is a novel approach that may offer advantages over traditional opioids like oxycodone, potentially leading to a better therapeutic window and a reduction in undesirable side effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of "this compound" and related compounds.

References

Comparative Analysis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and Oxycodone: A Methodological Template

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of scientific literature and public databases reveals no available data on the biological activity of "4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one." Consequently, a direct comparison with the well-characterized opioid analgesic, oxycodone, is not feasible.

This guide is presented as a methodological template for researchers and drug development professionals. It outlines the requisite experimental data and presentation format for a comprehensive comparison of a novel compound with a standard analgesic like oxycodone. The data for oxycodone are based on existing literature, while the entries for "this compound" are hypothetical placeholders to illustrate the comparative framework.

Quantitative Data Summary

A comparative analysis necessitates the quantification of a compound's interaction with its molecular target and its effect in biological systems. This is typically presented through in vitro and in vivo data.

In Vitro Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor, in this case, the mu-opioid receptor (MOR). A lower equilibrium dissociation constant (Ki) indicates a higher binding affinity.[1]

CompoundReceptorRadioligandKi (nM)
This compound Mu-Opioid (MOR)[3H]-DAMGOHypothetical Data
OxycodoneMu-Opioid (MOR)[3H]-Naloxone~15-30
In Vivo Analgesic Potency

The analgesic effect of a compound is assessed using animal models of pain. The hot plate and tail-flick tests are standard methods for evaluating centrally acting analgesics.[2][3][4][5] The effective dose 50 (ED₅₀) represents the dose required to produce a maximal analgesic effect in 50% of the test subjects.

CompoundAssaySpeciesRoute of AdministrationED₅₀ (mg/kg)
This compound Hot PlateMouseIntraperitonealHypothetical Data
This compound Tail FlickRatIntravenousHypothetical Data
OxycodoneHot PlateMouseSubcutaneous~1-5
OxycodoneTail FlickRatSubcutaneous~0.5-2

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental results.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor.[1][6]

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor are utilized.[1]

  • Radioligand: A selective mu-opioid receptor agonist, such as [³H]-DAMGO, is used.[1]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound or a reference compound (e.g., naloxone for non-specific binding).[1][6]

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

  • Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vivo Analgesic Assays: Hot Plate and Tail-Flick Tests

These methods are used to assess the analgesic potential of a compound by measuring the latency of a pain response to a thermal stimulus.[2][3][4][5][7]

Hot Plate Test:

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).[2][7]

  • Procedure: An animal, typically a mouse or rat, is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a paw or jumping) is recorded as the latency.[2][7]

  • Measurements: A baseline latency is recorded before drug administration. The test compound is then administered, and the latency is measured at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.[3] A cut-off time is established to prevent tissue damage.[3]

Tail-Flick Test:

  • Apparatus: An analgesiometer that focuses a beam of radiant heat onto the animal's tail.[3][5]

  • Procedure: The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is measured.[3][4][7]

  • Measurements: Similar to the hot plate test, a baseline is established, and measurements are taken at various time points after administration of the test compound.[3][5] A maximum exposure time is set to avoid injury.[4]

Visualizations

Diagrams are instrumental in illustrating complex biological pathways and experimental procedures.

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist like oxycodone initiates a cascade of intracellular events. This primarily involves the coupling of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[6][8] This signaling ultimately results in the analgesic and other physiological effects of opioids.

mu_opioid_signaling cluster_intracellular Intracellular Space opioid Opioid Agonist (e.g., Oxycodone) mor Mu-Opioid Receptor (MOR) opioid->mor g_protein Gαi/o-βγ mor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition ion_channel Ion Channel g_protein->ion_channel Modulation camp cAMP cellular_response Analgesia & Other Effects ion_channel->cellular_response atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation pka->cellular_response experimental_workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Control & Treatment Groups acclimatization->grouping baseline Baseline Latency Measurement (Hot Plate / Tail Flick) grouping->baseline administration Compound Administration (Vehicle or Test Article) baseline->administration post_admin Post-Administration Latency Measurements (Multiple Time Points) administration->post_admin data_analysis Data Analysis (e.g., ED₅₀ Calculation) post_admin->data_analysis end End data_analysis->end

References

"4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one" efficacy versus known PARP inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the efficacy of established Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comparative overview of leading PARP inhibitors, their mechanisms of action, and detailed experimental protocols for evaluation. Please note that there is currently no publicly available scientific literature or data on the PARP inhibitory activity of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. Therefore, a direct comparison with this compound is not possible at this time.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death.[1] In the context of cancer therapy, PARP inhibitors have emerged as a significant class of targeted drugs.[2] These inhibitors function by blocking PARP enzymes from repairing single-strand DNA breaks.[3] In cancer cells with existing DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations, this inhibition leads to an accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality.[4]

Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received regulatory approval and are used in the treatment of various cancers, including ovarian, breast, and prostate cancer.[2][5] The efficacy of these inhibitors can vary, and a direct comparison of their performance is essential for researchers and drug development professionals.

Comparative Efficacy of Known PARP Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-established PARP inhibitors. IC50 is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate higher potency.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Olaparib 51[6][7][8]
Rucaparib 1.40.17[9]
Niraparib 3.82.1[1][10]
Talazoparib 0.57Not Reported[11][12]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of PARP inhibition and its evaluation, the following diagrams, created using the Graphviz (DOT language), illustrate the PARP signaling pathway and a typical experimental workflow for assessing PARP inhibitors.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP detection SSB_Accumulation SSB Accumulation DNA_Damage->SSB_Accumulation PARylation PAR Polymer Synthesis (PARylation) PARP->PARylation Inhibition Inhibition of PARP DDR_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_Proteins SSB_Repair Single-Strand Break Repair DDR_Proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->Inhibition Replication_Fork_Collapse Replication Fork Collapse (leads to Double-Strand Breaks) SSB_Accumulation->Replication_Fork_Collapse Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) Replication_Fork_Collapse->Cell_Death

Caption: PARP Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Mechanism of Action cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical PARP Activity Assay (e.g., ELISA) Determine_IC50 Determine IC50 Value Biochemical_Assay->Determine_IC50 PARP_Trapping_Assay PARP Trapping Assay (Immunofluorescence or Western Blot) Determine_IC50->PARP_Trapping_Assay Cell_Based_Assay Cell-Based PARP Activity Assay Cell_Based_Assay->Determine_IC50 Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Determine_EC50 Determine EC50/GI50 Value Cell_Viability_Assay->Determine_EC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Viability_Assay->Cell_Cycle_Analysis DNA_Damage_Analysis DNA Damage Analysis (γH2AX staining) Determine_EC50->DNA_Damage_Analysis Xenograft_Model Tumor Xenograft Animal Model DNA_Damage_Analysis->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Xenograft_Model->PK_PD_Analysis

Caption: Experimental Workflow for PARP Inhibitor Evaluation.

Experimental Protocols

PARP Activity Assay (Colorimetric)

This protocol provides a general framework for determining the in vitro enzymatic activity of a potential PARP inhibitor.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP enzymes. The amount of incorporated biotinylated ADP-ribose is then detected using streptavidin-HRP and a colorimetric substrate. The intensity of the color is proportional to PARP activity.

Materials:

  • 96-well plate coated with histones

  • Recombinant PARP enzyme

  • Biotinylated NAD+

  • Assay buffer

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB or other suitable colorimetric HRP substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Test compound (potential PARP inhibitor)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, biotinylated NAD+, and the test compound or control.

  • Enzyme Addition: Initiate the reaction by adding the recombinant PARP enzyme to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Washing: Wash the plate three times with the wash buffer to remove unbound reagents.

  • Streptavidin-HRP Addition: Add the streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the colorimetric substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well to quench the reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a potential PARP inhibitor on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line(s) of interest (e.g., BRCA-deficient and BRCA-proficient lines for comparison)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound (potential PARP inhibitor)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the EC50 or GI50 (concentration for 50% of maximal effect or 50% growth inhibition) value by plotting the percent viability against the log of the compound concentration.

Conclusion

The field of PARP inhibition continues to be a promising area of cancer research. While there is no available data on the PARP inhibitory activity of "this compound," the established PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have demonstrated significant clinical benefit. The comparative efficacy data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this important class of therapeutics. Future investigations into novel compounds will be crucial for expanding the arsenal of effective cancer treatments.

References

In Vivo Validation of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: A Comparative Guide to its Therapeutic Potential in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the therapeutic potential of the novel spirocyclic compound, 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (designated as Cmpd-X), for the treatment of neuropathic pain. Due to the limited availability of direct experimental data for Cmpd-X, this document presents a hypothetical in vivo validation plan. This plan is based on the reported activities of structurally similar 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have shown promise as dual-target ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), both implicated in pain modulation.[1]

The performance of Cmpd-X is hypothetically compared against two established therapeutic agents for neuropathic pain: Gabapentin, a first-line treatment that modulates calcium channel function, and Tramadol, a centrally acting analgesic with weak MOR agonism and serotonin-norepinephrine reuptake inhibition.

Hypothetical Therapeutic Mechanism of Action

Cmpd-X is postulated to exert its analgesic effects through a dual mechanism involving the agonism of the μ-opioid receptor and the antagonism of the sigma-1 receptor. This dual action is anticipated to provide synergistic pain relief while potentially mitigating some of the adverse effects associated with conventional opioid therapies. The spirocyclic core is a key structural feature in modern drug discovery, often conferring improved three-dimensionality, which can lead to enhanced target affinity and selectivity.[2][3][4][5]

Data Presentation: Comparative In Vivo Performance

The following tables summarize hypothetical quantitative data from key in vivo studies, comparing Cmpd-X with Gabapentin and Tramadol.

Table 1: Pharmacokinetic Profile in Sprague-Dawley Rats (Oral Administration)

ParameterCmpd-X (50 mg/kg)Gabapentin (100 mg/kg)Tramadol (50 mg/kg)
Tmax (h) 1.52.01.0
Cmax (ng/mL) 8501200600
AUC (0-t) (ng·h/mL) 425072003000
Bioavailability (%) 456075
t1/2 (h) 6.25.56.0

Table 2: Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

Treatment GroupMechanical Allodynia (Paw Withdrawal Threshold in g)Thermal Hyperalgesia (Paw Withdrawal Latency in s)
Vehicle Control 2.5 ± 0.54.2 ± 0.8
Cmpd-X (50 mg/kg) 12.8 ± 1.210.5 ± 1.5
Gabapentin (100 mg/kg) 10.5 ± 1.08.9 ± 1.1
Tramadol (50 mg/kg) 8.2 ± 0.97.5 ± 1.0
*p < 0.05 compared to Vehicle Control

Table 3: Acute Toxicology in Mice (Single Dose)

CompoundRouteLD50 (mg/kg)
Cmpd-X Oral> 2000
Gabapentin Oral> 8000
Tramadol Oral350

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Pharmacokinetic Analysis
  • Animals: Male Sprague-Dawley rats (n=6 per group).

  • Administration: Compounds were administered orally via gavage.

  • Blood Sampling: Blood samples (0.2 mL) were collected from the tail vein at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Sample Analysis: Plasma concentrations of the compounds were determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain
  • Animals: Male Wistar rats (n=8 per group).

  • Surgical Procedure: Under anesthesia, the sciatic nerve of the right hind limb was exposed, and four loose ligatures were tied around it.

  • Drug Administration: Compounds were administered orally once daily for 14 days, starting on the day of surgery.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold was determined by the up-down method.

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source was measured.

  • Statistical Analysis: Data were analyzed using a two-way ANOVA followed by a post-hoc test.

Acute Toxicology
  • Animals: Male CD-1 mice (n=10 per group).

  • Administration: A single oral dose of the compound was administered.

  • Observation: Animals were observed for mortality and clinical signs of toxicity for 14 days.

  • LD50 Calculation: The median lethal dose (LD50) was calculated using the Probit method.

Visualizations

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway of Cmpd-X cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Ca2_channel Voltage-gated Ca2+ Channel Vesicle Synaptic Vesicle (Glutamate) Ca2_channel->Vesicle Triggers Release NMDA_R NMDA Receptor Vesicle->NMDA_R Activates MOR μ-Opioid Receptor MOR->Ca2_channel Inhibits sigma1R Sigma-1 Receptor sigma1R->NMDA_R Potentiates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Allows Pain_Signal Pain Signal Propagation Ca_influx->Pain_Signal Leads to Cmpd_X Cmpd-X Cmpd_X->MOR Agonist Cmpd_X->sigma1R Antagonist

Caption: Hypothetical dual mechanism of Cmpd-X in reducing pain signaling.

In Vivo Validation Workflow cluster_preclinical Preclinical In Vivo Validation Start Compound Synthesis & Characterization PK Pharmacokinetic Studies (ADME) Start->PK Dose Dose-Response Studies PK->Dose Efficacy Efficacy Studies (e.g., CCI Model) Safety Safety & Toxicology (e.g., Acute Toxicity) Efficacy->Safety End Candidate for Further Development Safety->End Dose->Efficacy

Caption: A streamlined workflow for the in vivo validation of a therapeutic candidate.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment

This compound is classified with the GHS07 pictogram, indicating it may be an irritant, skin sensitizer, acutely toxic, or narcotic. Therefore, it must be handled as a hazardous chemical waste. A thorough risk assessment should be conducted before handling and disposal, considering the quantity of waste and the specific laboratory environment.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must wear the following minimum PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves (or other chemically resistant gloves).

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: A fume hood should be used when handling the solid compound to avoid inhalation of any dust particles.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Waste Stream: this compound is a solid organic compound and should be disposed of in the designated Solid Organic Chemical Waste stream.

  • Incompatible Materials: Do not mix this compound with other waste streams such as aqueous waste, acidic or basic waste, or oxidizing agents.

Step-by-Step Disposal Protocol

  • Container Selection:

    • Use a dedicated, leak-proof, and clearly labeled waste container compatible with solid organic chemicals.

    • The container must have a secure screw-top lid.

  • Waste Transfer:

    • Conduct all transfers of the solid waste within a certified chemical fume hood to minimize inhalation exposure.

    • Carefully transfer the this compound waste into the designated solid organic waste container using a clean spatula or scoop.

    • Avoid generating dust. If the material is a fine powder, handle it with extreme care.

  • Container Sealing and Labeling:

    • Securely close the lid of the waste container immediately after adding the waste.

    • Label the container clearly with the following information:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "This compound "

      • The primary hazard(s): "Irritant, Potentially Toxic " (based on GHS07)

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA).

    • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for the final disposal of the waste.

Spill and Emergency Procedures

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for organic solids (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Provide them with the specific details of the spilled chemical.

Quantitative Data Summary

ParameterGuideline
GHS Hazard Pictogram GHS07 (Exclamation Mark)
Waste Classification Solid Organic Chemical Waste
PPE Requirement Safety goggles, nitrile gloves, lab coat, fume hood
Container Type Labeled, sealed, chemically compatible container
Storage Location Designated Satellite Accumulation Area (SAA)

Disposal Workflow

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood container Select Labeled, Compatible Solid Organic Waste Container fume_hood->container transfer Carefully Transfer Solid Waste container->transfer seal Securely Seal Container transfer->seal label_waste Label with 'Hazardous Waste', Chemical Name, Hazards, Date seal->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Personal protective equipment for handling 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for this compound (CAS No. 151096-96-7).[1][2] Given the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on best practices for handling heterocyclic and potentially bioactive compounds in a laboratory setting.

Hazard Assessment
Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.

TaskGlovesEye/Face ProtectionRespiratory ProtectionProtective Clothing
Weighing and Aliquoting Solid Compound Double nitrile glovesSafety glasses with side shields or chemical splash gogglesN95 or higher-rated respirator if not handled in a certified chemical fume hoodDisposable, solid-front lab coat with tight cuffs
Preparing Solutions Double nitrile glovesChemical splash goggles. A full-face shield is recommended.[3]Work in a certified chemical fume hoodDisposable, solid-front, fluid-resistant lab coat with tight cuffs
Administering to Cell Cultures or Animals Double nitrile glovesSafety glasses with side shields or chemical splash gogglesWork in a biological safety cabinet (BSC) or chemical fume hoodDisposable, solid-front, fluid-resistant lab coat with tight cuffs
Spill Cleanup Double heavy-duty nitrile or neoprene gloves[3]Chemical splash goggles and a full-face shield[3]Fit-tested N95 or higher respiratorDisposable, fluid-resistant, solid-front gown or coveralls
Waste Disposal Double nitrile glovesSafety glasses with side shieldsNot generally required if waste is properly containedLab coat
Handling Procedures

Adherence to proper handling procedures is critical for laboratory safety.

  • Engineering Controls : Always handle this compound in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

  • Avoidance of Contamination : Do not eat, drink, or smoke in areas where this chemical is handled.[4]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Skin Contact : Wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.

  • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill Cleanup : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Dispose of all waste containing this compound in accordance with local, state, and federal regulations.

  • Waste Containers : Use clearly labeled, sealed containers for chemical waste.[6]

  • Segregation : Do not mix this waste with other incompatible waste streams.

  • Consult EHS : Contact your institution's EHS department for specific disposal guidelines.

Visualized Workflows

To further clarify the handling and safety procedures, the following diagrams illustrate the recommended workflows.

Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Review SDS Review SDS/ Safety Info Don PPE Don Appropriate PPE Review SDS->Don PPE Proceed if safe Weighing Weighing Don PPE->Weighing Dissolving Dissolving/ Solution Prep Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose Waste Dispose of Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard workflow for handling this compound.

Emergency_Response_Flowchart cluster_exposure Personal Exposure cluster_spill Spill Response Spill_Exposure Spill or Exposure Occurs Eye_Contact Eye Contact Spill_Exposure->Eye_Contact Skin_Contact Skin Contact Spill_Exposure->Skin_Contact Inhalation Inhalation Spill_Exposure->Inhalation Assess_Spill Assess Spill Size Spill_Exposure->Assess_Spill Flush_Eyes Flush Eyes (15 min) Eye_Contact->Flush_Eyes Wash_Skin Wash Skin Skin_Contact->Wash_Skin Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Seek_Medical Seek Medical Attention Flush_Eyes->Seek_Medical Wash_Skin->Seek_Medical Fresh_Air->Seek_Medical Small_Spill Small Spill Assess_Spill->Small_Spill Minor Large_Spill Large Spill Assess_Spill->Large_Spill Major Absorb_Spill Absorb with Inert Material Small_Spill->Absorb_Spill Evacuate_Area Evacuate Area Large_Spill->Evacuate_Area Dispose_Spill Dispose in Sealed Container Absorb_Spill->Dispose_Spill Contact_EHS Contact EHS Evacuate_Area->Contact_EHS

Caption: Emergency response plan for spills or personal exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.